N-Benzyl albuterol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXAYHLQSMNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865134 | |
| Record name | N-Benzyl albuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24085-03-8 | |
| Record name | α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl albuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl albuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(benzyl-tert-butylamino)methyl]-m-xylene-4,α,α'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL ALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8WJ8C1XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Benzyl Albuterol from Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Benzyl albuterol, a derivative of the well-known bronchodilator salbutamol. The primary synthetic pathway detailed is the direct N-benzylation of salbutamol via reductive amination. This document outlines the chemical principles, a detailed experimental protocol, and relevant data presented in a clear and accessible format for laboratory application.
Introduction
This compound, also known as Salbutamol Impurity E, is a key reference compound in the pharmaceutical analysis of salbutamol.[1][2] Its synthesis is of interest for the preparation of analytical standards and for further derivatization in drug discovery programs. The most direct and efficient method for the preparation of this compound from salbutamol is through reductive amination. This reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine of salbutamol with benzaldehyde, followed by in-situ reduction with a mild hydride reagent such as sodium borohydride.
Physicochemical Properties of Reactants and Product
A summary of the key physicochemical properties of the starting material, reagent, and the final product is provided in the table below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Salbutamol | C₁₃H₂₁NO₃ | 239.31 | White crystalline solid | 18559-94-9 |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | 100-52-7 |
| Sodium Borohydride | NaBH₄ | 37.83 | White crystalline powder | 16940-66-2 |
| This compound | C₂₀H₂₇NO₃ | 329.43 | White to off-white solid | 24085-03-8[3] |
Synthesis Pathway: Reductive Amination
The synthesis of this compound from salbutamol is achieved through a one-pot reductive amination reaction. This method is widely used for the N-alkylation of secondary amines.[4]
The logical workflow for this synthesis is depicted below:
The reaction proceeds via the formation of an iminium ion from the condensation of the secondary amine of salbutamol and benzaldehyde. The iminium ion is then reduced in situ by sodium borohydride to yield the N-benzylated product.
Experimental Protocol
This protocol is a general guideline for the reductive amination of salbutamol. Optimization of reaction conditions may be necessary to achieve higher yields and purity.
4.1. Materials and Reagents
-
Salbutamol (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
4.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salbutamol (1.0 eq) in methanol.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.1 eq) dropwise at room temperature.
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add saturated aqueous sodium bicarbonate solution to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent may need to be adjusted based on TLC analysis. Amines can sometimes be difficult to purify via silica chromatography, and the addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the separation.[5][6]
-
-
Characterization:
-
Characterize the purified this compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
| Parameter | Value/Range | Reference |
| Typical Yield | 70-95% | [4][7] |
| Purity (after chromatography) | >95% | [] |
Conclusion
The synthesis of this compound from salbutamol via reductive amination is a straightforward and efficient method suitable for laboratory-scale preparation. The protocol provided in this guide, based on established chemical principles, offers a reliable starting point for researchers. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high-purity product. The characterization and purity assessment of the final compound are essential for its intended use as an analytical standard or in further research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. biotage.com [biotage.com]
- 7. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl Albuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl albuterol, also known as Salbutamol Impurity E, is a known impurity and metabolite of Albuterol (Salbutamol), a widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] As an impurity, its characterization is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and relevant biological pathway information.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its detection, isolation, and understanding its behavior in various analytical and biological systems.
Core Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | [][2][3] |
| Synonyms | Salbutamol EP Impurity E, (1RS)-2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol | [3][4][5] |
| CAS Number | 24085-03-8 | [2][4][6] |
| Molecular Formula | C₂₀H₂₇NO₃ | [2][4][6][7] |
| Molecular Weight | 329.43 g/mol | [3][4][6][7] |
| Appearance | White to Off-White Solid | [4] |
| Predicted logP | 2.9 | [2] |
| Flash Point | 249.6 °C | |
| Storage Conditions | 2°C - 8°C, under inert gas (e.g., Argon) | [8] |
A related isomer, 4-Benzyl albuterol (CAS 56796-66-8), which is an intermediate in the synthesis of salbutamol, shares the same molecular formula and weight but has a different structure.[9][10] Its properties are sometimes reported and should be distinguished from this compound.
Predicted Physicochemical Data for 4-Benzyl Albuterol
| Property | Value | Source(s) |
| Boiling Point | 510.1 °C at 760 mmHg | [11][12] |
| Density | 1.12 g/cm³ | [11][12] |
| Vapor Pressure | 0.0±1.4 mmHg at 25°C | [11] |
| Refractive Index | 1.574 | [11] |
| pKa | 13.97±0.20 | [12] |
| Solubility | DMSO: 1-10 mg/ml (Sparingly soluble), Ethanol: 0.1-1 mg/ml (Slightly soluble) | [9][12] |
Experimental Protocols
The characterization of this compound as a pharmaceutical impurity involves a suite of analytical techniques to confirm its identity, purity, and quantity.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of this compound from the active pharmaceutical ingredient (API), albuterol, and other related impurities.
-
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
-
Typical Methodology:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is typically set at a wavelength where both albuterol and its impurities absorb, often around 220 nm or 276 nm.[]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
-
Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that all degradants are well-separated from the main peak.[]
-
Modern supercritical fluid chromatography (SFC) has also been established as a reliable technique for the analysis of pharmaceutical impurities and can be applied to this compound.[]
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
-
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.
-
Methodology: The sample is introduced into an ion source (e.g., Electrospray Ionization - ESI), ionized, and the resulting ions are separated by a mass analyzer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and connectivity of atoms in a molecule.
-
Methodology: ¹H-NMR and ¹³C-NMR are standard techniques. The sample is dissolved in a deuterated solvent, and the resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that allow for the complete structural assignment of the molecule.[5]
-
-
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.
-
Methodology: The sample is analyzed (e.g., as a KBr disk), and the resulting spectrum shows absorption bands characteristic of functional groups present in this compound, such as O-H (hydroxyl), C-H (aromatic and aliphatic), and C-N bonds.[5]
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile components.[5]
-
Signaling Pathways and Biological Context
This compound is an impurity of albuterol, a selective β2-adrenergic receptor agonist.[][14] The biological activity of albuterol is mediated through the activation of β2-adrenergic receptors, primarily in the lungs, leading to bronchodilation.[14][15] The signaling cascade initiated by albuterol binding is a classic G-protein coupled receptor (GPCR) pathway. It is plausible that this compound could have some affinity for these receptors, making the understanding of this pathway relevant.
Caption: β2-Adrenergic receptor signaling pathway initiated by agonist binding.
Experimental Workflow for Impurity Characterization
The logical flow for identifying and characterizing an unknown impurity like this compound during drug development follows a structured approach.
References
- 2. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 24085-03-8 | LGC Standards [lgcstandards.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS: 24085-03-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. caymanchem.com [caymanchem.com]
- 10. alpha1-(((1,1-Dimethylethyl)amino)methyl)-4-(phenylmethoxy)-1,3-benzenedimethanol | C20H27NO3 | CID 92535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 56796-66-8 CAS MSDS (4-Benzyl Albuterol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Albuterol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
N-Benzyl Albuterol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl albuterol, a key chemical intermediate and a known impurity in the synthesis of Salbutamol (Albuterol). This document details its chemical properties, analytical methodologies for its characterization, and its relationship with the β2-adrenergic receptor signaling pathway.
Core Chemical and Physical Data
A summary of the essential quantitative data for this compound is presented below.
| Parameter | Value |
| CAS Number | 24085-03-8[1][2][][4] |
| Molecular Formula | C20H27NO3[1][4] |
| Molecular Weight | 329.43 g/mol [1] |
| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of this compound, as well as for functional assays related to its biological target.
Synthesis of this compound
This compound is primarily known as an intermediate in the synthesis of Salbutamol. The following represents a generalized synthetic protocol.
Step 1: Protection of Phenolic and Hydroxymethyl Groups The synthesis typically commences with a protected derivative of 4-hydroxy-3-hydroxymethylacetophenone to prevent side reactions of the hydroxyl groups.
Step 2: α-Bromination The protected acetophenone undergoes bromination at the carbon alpha to the carbonyl group, typically using a brominating agent like N-bromosuccinimide, to yield a bromoacetyl intermediate.
Step 3: Nucleophilic Substitution The bromoacetyl derivative is then reacted with N-benzyl-N-tert-butylamine. The secondary amine acts as a nucleophile, displacing the bromide to form an aminoketone.
Step 4: Ketone Reduction The carbonyl group of the aminoketone is subsequently reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent, yielding this compound.
Step 5: Purification The final product is purified from the reaction mixture using standard laboratory techniques such as column chromatography on silica gel or recrystallization to achieve high purity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is crucial for assessing the purity of this compound and for its quantification as an impurity in Salbutamol drug substance.
-
Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) as mobile phase A and an organic solvent like acetonitrile as mobile phase B is effective. A representative gradient could be a linear ramp from 5% B to 90% B over 30 minutes.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 277 nm is suitable for this aromatic compound.[5]
-
Temperature: The column is often maintained at a constant temperature, for instance, 35 °C, to ensure reproducibility.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in biological matrices, an LC-MS/MS method is preferred.
-
Chromatography: A reverse-phase HPLC system, as described above, is coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor ion to product ion transitions for this compound, which would be determined during method development. For the related compound Salbutamol, transitions such as m/z 240→166 and 240→148 are utilized for quantification and confirmation.[6]
Biological Context: β2-Adrenergic Receptor Signaling
As a close structural analog of Salbutamol, this compound's biological activity is presumed to be mediated through the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily.
Canonical Gs-cAMP Signaling Pathway
The primary signaling cascade initiated by β2AR agonists involves the activation of the Gs protein.
-
Ligand Binding: The agonist binds to the extracellular domain of the β2AR.
-
Gs Protein Activation: This induces a conformational change in the receptor, which in turn activates the heterotrimeric Gs protein by promoting the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the membrane-bound enzyme, adenylyl cyclase.
-
cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.
-
Cellular Response: The activated PKA catalytic subunits phosphorylate a multitude of downstream protein targets, culminating in various physiological responses, most notably smooth muscle relaxation in the bronchioles.
β-Arrestin Mediated Regulation and Signaling
The β2AR system is also regulated by β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling.
-
Receptor Phosphorylation: Continuous agonist exposure leads to the phosphorylation of the intracellular domains of the β2AR by G-protein coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestins.
-
Desensitization and Internalization: The binding of β-arrestin sterically uncouples the receptor from the Gs protein, thereby attenuating the signal. β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery to promote the internalization of the receptor from the cell surface.
-
Alternative Signaling: From intracellular compartments, β-arrestin can act as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade, thus initiating a distinct wave of signaling.
Functional Assay Workflows
cAMP Accumulation Assay
This assay quantifies the functional consequence of Gs pathway activation.
-
Cell Seeding: Cells engineered to express the β2AR are plated in a multi-well format.
-
Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Cell Lysis: Following an incubation period, the cells are lysed to release their intracellular contents.
-
cAMP Quantification: The amount of cAMP in the lysate is determined using a competitive immunoassay, with detection commonly based on technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
β-Arrestin Recruitment Assay
This assay directly measures the interaction between the activated β2AR and β-arrestin.
-
Assay Principle: A widely used format is the enzyme fragment complementation (EFC) assay. In this system, the β2AR is fused to a small, inactive enzyme fragment, while β-arrestin is fused to the larger, complementing fragment.
-
Compound Stimulation: A stable cell line co-expressing these fusion constructs is stimulated with the test compound.
-
Enzyme Complementation: Agonist-induced recruitment of the β-arrestin fusion protein to the receptor brings the two enzyme fragments into proximity, allowing them to form a functional enzyme.
-
Signal Generation: The addition of a substrate for the reconstituted enzyme results in a luminescent or fluorescent signal that is proportional to the degree of β-arrestin recruitment.
Visualizations
Caption: Canonical β2-Adrenergic Receptor Gs Signaling Pathway.
Caption: β-Arrestin Mediated Regulation and Signaling.
Caption: Workflow for a cAMP Accumulation Assay.
References
N-Benzyl Albuterol: A Technical Assessment of Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl albuterol, a known impurity and derivative of the widely-used β₂-adrenergic receptor agonist albuterol (salbutamol), presents an interesting case for pharmacological evaluation. While specific biological activity data for this compound is not extensively available in public literature, its structural similarity to albuterol suggests a potential interaction with the β₂-adrenergic receptor. This technical guide synthesizes the known information regarding albuterol's mechanism of action, details the standard experimental protocols for evaluating the biological activity of such compounds, and provides a framework for understanding the potential pharmacological profile of this compound. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of albuterol derivatives and β₂-adrenergic receptor agonists.
Introduction
Albuterol (salbutamol) is a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[][2] Its therapeutic effects are mediated through the selective agonism of the β₂-adrenergic receptor, leading to bronchodilation.[2] this compound is recognized as an impurity associated with albuterol synthesis.[][3] Given its structural relationship to the parent compound, understanding the potential biological activity of this compound is crucial for a comprehensive safety and efficacy profile of albuterol-containing pharmaceuticals. This guide outlines the presumed mechanism of action based on albuterol's pharmacology and details the necessary experimental procedures to elucidate the specific biological activity of this compound.
Presumed Mechanism of Action: β₂-Adrenergic Receptor Signaling
The biological activity of albuterol is initiated by its binding to β₂-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.[5] The binding of an agonist like albuterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[5] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[5][6] It is hypothesized that this compound, if active, would follow a similar signaling pathway.
Quantitative Data for Albuterol (for Comparative Analysis)
As of the latest literature review, specific quantitative data on the biological activity of this compound (e.g., Kᵢ, EC₅₀) is not publicly available. For reference and comparative purposes, the following table summarizes the known biological activity of the parent compound, albuterol.
| Parameter | Value | Receptor/System | Description |
| Binding Affinity (Kᵢ) | Data not consistently reported in standard databases | Human β₂-Adrenergic Receptor | A measure of the affinity of a ligand for a receptor. A lower Kᵢ indicates a higher affinity. |
| Functional Potency (EC₅₀) | ~2 nM (in some assay systems)[7] | Human β₂-Adrenergic Receptor | The concentration of an agonist that produces 50% of the maximal response. |
| Selectivity | ~29 times more selective for β₂ over β₁ receptors[] | β₁ vs. β₂ Adrenergic Receptors | The ratio of binding affinities or potencies for different receptor subtypes. |
Experimental Protocols
To determine the biological activity of this compound, a series of standard pharmacological assays would be employed. These include receptor binding assays to determine its affinity for the β₂-adrenergic receptor and functional assays to measure its ability to activate the receptor and elicit a downstream response.
β₂-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Kᵢ) of this compound for the human β₂-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human β₂-adrenergic receptor-expressing cell membranes
-
Radiolabeled β₂-adrenergic receptor antagonist (e.g., [³H]-Dihydroalprenolol)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).
-
Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC₅₀) and efficacy.
Materials:
-
Cells expressing the human β₂-adrenergic receptor
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Culture: Culture cells to an appropriate density in multi-well plates.
-
Stimulation: Replace the culture medium with assay buffer containing varying concentrations of this compound. Include a known agonist (e.g., isoproterenol or albuterol) as a positive control.
-
Incubation: Incubate the cells for a specified time at 37°C to allow for cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The EC₅₀ and maximal response (Eₘₐₓ) are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
While this compound is primarily known as an impurity of albuterol, its structural similarity warrants a thorough investigation of its potential biological activity at the β₂-adrenergic receptor. The experimental protocols detailed in this guide provide a clear path for determining its binding affinity, potency, and efficacy. The resulting data would be invaluable for a complete understanding of the pharmacological profile of albuterol-related compounds and for ensuring the safety and quality of pharmaceutical preparations containing albuterol. Further research is necessary to elucidate the specific biological activities of this compound and its potential impact on therapeutic outcomes.
References
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Albuterol: Pharmacokinetics & Mechanism of Action - Video | Study.com [study.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
N-Benzyl Albuterol: An In-Depth Technical Guide to its Profile as a Salbutamol Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl albuterol, a known process-related impurity in the synthesis of the widely used bronchodilator, salbutamol (albuterol). This document details its chemical identity, formation pathways, analytical detection methodologies, and available toxicological information. The guide is intended to support research, development, and quality control activities related to salbutamol manufacturing.
Introduction to this compound
This compound, chemically known as 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol, is recognized as "Salbutamol EP Impurity E" by the European Pharmacopoeia.[1][2][3] It is a process-related impurity that can arise during the synthesis of salbutamol, primarily when a benzyl group is used as a protecting group for the amine.[4][5][6] The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[7] |
| Synonyms | Salbutamol EP Impurity E, Salbutamol BP Impurity E, N-Benzyl Salbutamol[1][7] |
| CAS Number | 24085-03-8[7] |
| Molecular Formula | C₂₀H₂₇NO₃[7] |
| Molecular Weight | 329.43 g/mol [7] |
Formation and Synthesis
The primary route for the formation of this compound as an impurity is through the incomplete removal of the benzyl protecting group during the final stages of salbutamol synthesis.[4][6] Several synthetic routes for salbutamol utilize N-benzyl-N-tert-butylamine as a key intermediate to introduce the tert-butylamino group.[5][6][8] The final step in these syntheses is a debenzylation, typically achieved through catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst).[4][8]
If this debenzylation step is incomplete, residual this compound will remain in the final API.
Analytical Methodologies
The detection and quantification of this compound in salbutamol API and drug products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A variety of HPLC methods have been developed for the analysis of salbutamol and its impurities. While specific methods for the quantification of this compound are not always detailed in publicly available literature, general impurity profiling methods can be adapted.
Typical HPLC Parameters for Salbutamol Impurity Profiling:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol) |
| Detection | UV spectrophotometry at approximately 276 nm |
| Flow Rate | 1.0 - 2.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Note: Method development and validation are essential to ensure specificity, sensitivity, accuracy, and precision for the quantification of this compound.
Pharmacology and Toxicology
The pharmacological and toxicological profile of this compound is not extensively studied. However, some information is available from safety data classifications.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]
-
Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long lasting effects.[7]
Pharmacological Activity:
The primary pharmacological activity of salbutamol is as a selective beta-2 adrenergic receptor agonist, leading to bronchodilation.[9][10] It is plausible that this compound, due to its structural similarity to salbutamol, may possess some affinity for the beta-2 adrenergic receptor. However, the bulky benzyl group on the nitrogen atom could significantly alter its binding and intrinsic activity. Without specific studies, the pharmacological profile of this compound remains speculative. It is possible that it could act as an agonist, a partial agonist, or an antagonist at the beta-2 adrenergic receptor.
Experimental Protocols
Synthesis of this compound (Illustrative)
Reaction Scheme:
Salbutamol Precursor + N-benzyl-N-tert-butylamine → this compound
Materials:
-
A suitable salbutamol precursor (e.g., an alpha-bromoketone derivative of 4-hydroxy-3-(hydroxymethyl)acetophenone)
-
N-benzyl-N-tert-butylamine
-
An appropriate solvent (e.g., methanol, ethanol, or a polar aprotic solvent)
-
A base (if necessary, to neutralize any acid formed during the reaction)
Procedure (General):
-
Dissolve the salbutamol precursor in the chosen solvent.
-
Add N-benzyl-N-tert-butylamine to the solution (potentially with a base).
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature or with gentle heating) for a sufficient time to allow the reaction to go to completion.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, perform a suitable work-up procedure to isolate the crude this compound. This may involve extraction and washing steps.
-
Purify the crude product using techniques such as column chromatography or recrystallization to obtain this compound of high purity.
-
Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
HPLC Method for Impurity Profiling of Salbutamol (General)
The following is a general HPLC method that can be used as a starting point for the development of a validated method for the quantification of this compound in salbutamol.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 276 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of this compound reference standard of a known concentration in a suitable diluent (e.g., mobile phase).
-
Sample Solution: Accurately weigh and dissolve the salbutamol sample in the diluent to a known concentration.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Conclusion
This compound is a critical process-related impurity in the manufacture of salbutamol that requires careful monitoring and control. Its formation is directly linked to synthetic routes employing benzyl-protected amines. While analytical methods like HPLC are well-suited for its detection and quantification, there is a notable lack of publicly available data on its specific pharmacological and toxicological properties. Further research in these areas would provide a more complete understanding of the risk associated with this impurity and inform the setting of appropriate specifications in salbutamol drug substance and product. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of salbutamol.
References
- 1. Salbutamol EP impurity E | 24085-03-8 [chemicea.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Salbutamol EP Impurity E | 24085-03-8 | SynZeal [synzeal.com]
- 4. Synthesis of Albuterol, racemic and enantiomer [angelfire.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. albuterolsynthesis.wordpress.com [albuterolsynthesis.wordpress.com]
- 9. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
The Origin of N-Benzyl Albuterol: An Intermediate and Impurity in Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzyl albuterol, recognized by the European Pharmacopoeia as "Salbutamol EP Impurity E," is a critical chemical entity in the synthesis of the widely used bronchodilator, albuterol (salbutamol). Its origin is primarily as a penultimate intermediate in several common manufacturing routes. Consequently, its presence in the final drug product is a key indicator of the efficiency of the final synthesis step and is carefully controlled as an impurity. This technical guide delves into the synthetic pathways leading to this compound, its potential as an impurity, and the analytical methodologies for its control.
Synthetic Pathways and the Genesis of this compound
The synthesis of albuterol often commences with starting materials such as 4-hydroxyacetophenone or methyl salicylate. A prevalent pathway involves the formation of this compound as a key intermediate. This process can be broadly outlined in the following stages:
-
Formation of a Halogenated Intermediate: The initial step often involves the modification of the starting material to introduce a reactive site. For instance, a common route begins with the bromination of an acetophenone derivative.[1]
-
Introduction of the Amino Group: The halogenated intermediate is then reacted with N-benzyl-tert-butylamine. This nucleophilic substitution reaction forms an aminoketone, which is a precursor to this compound.
-
Reduction to Form this compound: The aminoketone is subsequently reduced to form this compound. This reduction step is crucial for establishing the correct stereochemistry of the final albuterol molecule.
-
Debenzylation to Yield Albuterol: The final step in the synthesis is the removal of the N-benzyl protecting group from this compound to yield the active pharmaceutical ingredient, albuterol. This is typically achieved through catalytic hydrogenation.
The presence of this compound as an impurity in the final albuterol product is primarily due to the incomplete debenzylation in the final synthetic step.
Experimental Protocols
While specific parameters can vary based on the manufacturer and scale of production, the following provides a generalized experimental protocol for the key synthetic steps.
Synthesis of the Aminoketone Precursor
A detailed protocol for the reaction of a bromoacetyl intermediate with N-benzyl-tert-butylamine is a critical step. While specific literature with a full protocol is proprietary, the general approach involves the nucleophilic substitution of the bromine atom by the secondary amine of N-benzyl-tert-butylamine. This reaction is typically carried out in a suitable organic solvent.
Reduction of the Aminoketone
The reduction of the aminoketone to form this compound is a critical step that establishes one of the chiral centers in the molecule. This is often achieved using a reducing agent such as sodium borohydride.
Debenzylation of this compound to Albuterol
The final debenzylation step is crucial for the purity of the final product. A common method involves catalytic hydrogenation.
Reaction Conditions for Debenzylation of this compound
| Parameter | Value | Reference |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [2] |
| Solvent | Methanol | [2] |
| Pressure | 2-5 kg/cm ² Hydrogen | [2] |
| Yield | 86% | [3] |
Analytical Quantification of this compound
The control of this compound as an impurity is a critical aspect of quality control in albuterol manufacturing. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.
Parameters for RP-HPLC Analysis of Albuterol and Related Substances
| Parameter | Description | Reference |
| Detection Limit | Detectable at levels of about 0.03% | [4] |
| Quantitation Range | 0.01% to 0.21% of the assay concentration | [5] |
These methods are essential for ensuring that the levels of this compound in the final drug product are below the stringent limits set by regulatory authorities.
Signaling Pathways and Pharmacological Relevance
Albuterol functions as a short-acting β2-adrenergic receptor agonist. Its therapeutic effect in asthma and other respiratory conditions is mediated through the stimulation of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][6]
The β2-adrenergic receptor signaling pathway is a well-characterized G-protein coupled receptor (GPCR) cascade. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
Currently, there is a lack of publicly available information on the pharmacological activity of this compound itself. It is unknown whether it has any significant affinity for the β2-adrenergic receptor or if it exhibits any off-target effects. The primary concern regarding its presence is as a process-related impurity that needs to be controlled to ensure the purity and safety of the final albuterol drug product.
Visualizing the Synthesis and Signaling
Albuterol Synthesis Workflow
Caption: Synthetic pathway of Albuterol highlighting the formation of this compound.
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Beta-2 Adrenergic Receptor upon activation by Albuterol.
Logical Relationship of this compound in Synthesis
Caption: The dual role of this compound as both an intermediate and a potential impurity.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Bromo-3'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5.10 Beta-2 Agonist – Nursing Pharmacology [wtcs.pressbooks.pub]
- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Theoretical Pharmacological Effects of N-benzyl Albuterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Albuterol is a short-acting, selective β2-adrenergic receptor agonist utilized primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] Its therapeutic effect is mediated through the relaxation of bronchial smooth muscle.[8] The presence of impurities in pharmaceutical preparations is a critical aspect of drug development and safety assessment. N-benzyl albuterol is recognized as one such impurity.[1][][3][4][5][6][7] The introduction of a benzyl group to the amine of albuterol may significantly alter its pharmacological properties, including its affinity for the β2-adrenergic receptor, its efficacy as an agonist or potential antagonist, and its selectivity profile. Understanding the theoretical pharmacological effects of this compound is crucial for a complete safety and activity profile of albuterol formulations and for the potential discovery of novel β2-adrenergic receptor modulators.
Chemical Structure and Properties
-
IUPAC Name: 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[6]
-
Molecular Formula: C₂₀H₂₇NO₃[6]
-
Molecular Weight: 329.43 g/mol [6]
-
Structure:
-
This compound retains the core phenylethanolamine structure of albuterol, which is essential for its interaction with the adrenergic receptor. The key modification is the substitution of a hydrogen atom on the amine with a benzyl group.
-
Theoretical Pharmacological Profile
Due to the lack of specific experimental data for this compound, the following pharmacological parameters are presented as a theoretical framework for investigation. The tables below illustrate how quantitative data for this compound would be structured and compared against the parent compound, albuterol.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a measure of how tightly it binds. This is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). The addition of a bulky benzyl group to the nitrogen atom of albuterol could potentially alter its binding affinity for the β2-adrenergic receptor. It may either enhance or decrease the affinity depending on the conformational changes it induces and its interaction with the receptor's binding pocket.
Table 1: Theoretical Binding Affinities (Ki) of Albuterol and this compound for β-Adrenergic Receptors
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β3-Adrenergic Receptor (Ki, nM) | β2/β1 Selectivity Ratio |
| Albuterol | 2500[9] | 200[9] | >10000 | 0.08 |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Ratio |
Note: The Ki values for this compound are hypothetical and would need to be determined experimentally.
Functional Activity
Functional assays, such as cAMP accumulation assays, are used to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. The potency of an agonist is quantified by its EC50 value (the concentration at which it produces 50% of its maximal effect), and its efficacy (Emax) is the maximum response it can elicit compared to a full agonist.
The N-benzyl substitution could potentially modulate the efficacy of albuterol. It might act as a full agonist, a partial agonist with lower intrinsic activity, or even an antagonist, by preventing the conformational change required for receptor activation.
Table 2: Theoretical Functional Activity of Albuterol and this compound at the β2-Adrenergic Receptor
| Compound | Agonist/Antagonist Profile | Potency (EC50, nM) | Efficacy (Emax, % of Isoproterenol) |
| Albuterol | Agonist | ~10-100 | ~80-90% |
| This compound | Hypothetical Profile | Hypothetical Value | Hypothetical Value |
Note: The functional activity parameters for this compound are hypothetical and require experimental determination.
Signaling Pathway
Upon binding of an agonist, the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change.[10][11][12] This leads to the activation of the heterotrimeric Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10][11][12] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation.[10][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacological effects of this compound.
Synthesis of this compound
A potential synthetic route to this compound involves the reaction of a protected form of albuterol or a suitable precursor with benzyl bromide. An alternative approach, based on the known synthesis of albuterol, involves the reaction of bromoacetyl chloride with methyl salicylate, followed by reaction with N-benzyl-N-tert-butyl amine, reduction, and deprotection.[13]
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.
Materials:
-
Membrane preparation from cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).[14]
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist.
-
Unlabeled competitor: this compound.
-
Reference compound: Albuterol.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in an appropriate buffer and prepare a membrane fraction by differential centrifugation.[15][16]
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound or the reference compound.[15][17][18]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15][17]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[15][17]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[15][17]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
cAMP Functional Assay
This protocol describes a cell-based assay to determine the functional activity (agonist or antagonist) of this compound by measuring intracellular cAMP accumulation.
Materials:
-
Cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compound: this compound.
-
Reference agonist: Isoproterenol or Albuterol.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20]
-
384-well, low-volume, white plates.
Procedure:
-
Cell Culture and Plating: Culture cells to the appropriate confluency and seed them into 384-well plates.[20]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.[20]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a chosen cAMP detection kit according to the manufacturer's instructions.[19][20]
-
Data Analysis:
-
For Agonist Activity: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.[21]
-
For Antagonist Activity: Pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of a known agonist (e.g., isoproterenol at its EC80). Plot the inhibition of the agonist response against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Salbutamol EP Impurity E | 24085-03-8 | SynZeal [synzeal.com]
- 6. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]
- 15. benchchem.com [benchchem.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
N-Benzyl Albuterol: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl albuterol, systematically known as 1-(4'-Hydroxy-3'-hydroxymethylphenyl)-2-(benzyl-tert-butylamino)ethanol, is recognized as a significant impurity of Salbutamol (Albuterol), designated as "Salbutamol EP Impurity E".[][2] As a critical related substance, understanding its stability profile and degradation pathways is paramount for ensuring the quality, safety, and efficacy of Salbutamol drug products. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation mechanisms, drawing upon the extensive research conducted on its parent compound, Salbutamol. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing robust stability studies, developing stability-indicating analytical methods, and controlling impurities in pharmaceutical formulations.
While direct studies on the stability of this compound are limited, its structural similarity to Salbutamol allows for a reasoned extrapolation of its degradation behavior under various stress conditions. This guide will detail hypothesized degradation pathways and provide a framework for experimental investigation.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | [] |
| Molecular Formula | C₂₀H₂₇NO₃ | [] |
| Molecular Weight | 329.43 g/mol | [2] |
| CAS Number | 24085-03-8 | [] |
| Synonyms | Salbutamol EP Impurity E, N-Benzyl Salbutamol | [] |
Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is a critical attribute that can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways.
Hypothesized Degradation Pathways of this compound
Based on the known degradation of Salbutamol and the chemical nature of the N-benzyl group, the following degradation pathways for this compound are proposed.
// Nodes NB_Albuterol [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Deg [label="Acidic Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Deg [label="Basic Hydrolysis / Oxidation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Deg [label="Oxidative Degradation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Thermal_Deg [label="Thermal Degradation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Photo_Deg [label="Photolytic Degradation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Deg_Prod_1 [label="Debenzylation Product\n(Salbutamol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_2 [label="Oxidation Products\n(e.g., Aldehyde, Ketone derivatives)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_3 [label="Ether Formation\n(in presence of alcohols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_4 [label="Polymerization Products", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_5 [label="Products of Benzyl Group Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges NB_Albuterol -> Acid_Deg; NB_Albuterol -> Base_Deg; NB_Albuterol -> Oxidative_Deg; NB_Albuterol -> Thermal_Deg; NB_Albuterol -> Photo_Deg;
Acid_Deg -> Deg_Prod_1; Acid_Deg -> Deg_Prod_3; Base_Deg -> Deg_Prod_2; Base_Deg -> Deg_Prod_4; Oxidative_Deg -> Deg_Prod_2; Oxidative_Deg -> Deg_Prod_5; Thermal_Deg -> Deg_Prod_1; Thermal_Deg -> Deg_Prod_4; Photo_Deg -> Deg_Prod_2; } }
Caption: Hypothesized degradation pathways of this compound under various stress conditions.
-
Acidic Conditions: Salbutamol is known to be relatively stable in acidic solutions.[3] However, the N-benzyl group in this compound could be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of Salbutamol and benzyl alcohol. In the presence of alcohols, acid-catalyzed ether formation is a known degradation pathway for Salbutamol, and a similar reaction could be anticipated for this compound.[4]
-
Basic Conditions: In alkaline solutions, Salbutamol is prone to oxidation and polymerization. The phenolic hydroxyl group is more susceptible to oxidation at higher pH. Therefore, this compound is expected to degrade in basic media, likely forming colored degradation products due to oxidation of the phenolic ring.
The phenolic moiety in this compound is a primary target for oxidation, similar to Salbutamol.[5] Oxidizing agents such as hydrogen peroxide can lead to the formation of various degradation products, including aldehyde and ketone derivatives. The benzylic position of the N-benzyl group could also be susceptible to oxidation, potentially forming a benzoyl derivative or leading to debenzylation.
Thermal stress can induce degradation, and for Salbutamol, this can lead to the formation of various impurities.[6] For this compound, thermal degradation may result in debenzylation to form Salbutamol, or further decomposition and polymerization. The presence of excipients can influence the thermal stability of the drug substance.
Exposure to light, particularly UV radiation, can cause degradation of photolabile compounds. While Salbutamol itself is susceptible to photodegradation, the introduction of the benzyl group, a chromophore, in this compound might enhance its photosensitivity, leading to complex degradation pathways.
Experimental Protocols for Stability and Degradation Studies
To investigate the stability and degradation pathways of this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required. The following protocols are based on established methods for Salbutamol and its impurities.
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to generate degradation products to a level of approximately 10-30% to facilitate their detection and characterization.[6]
Table 1: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Ambient / 60°C | 3 hours - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Ambient | 3 hours - 24 hours |
| Oxidation | 3% H₂O₂ | Ambient | 3 hours - 24 hours |
| Thermal Degradation | Dry Heat | 100°C | 3 hours - 7 days |
| Photostability | UV light (254 nm) and visible light | Ambient | As per ICH Q1B |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
For each stress condition, mix the stock solution with the specified reagent or expose it to the specified condition.
-
At appropriate time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating analytical method.
// Nodes Start [label="Prepare N-Benzyl\nAlbuterol Solution", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [label="Apply Stress Conditions\n(Acid, Base, H2O2, Heat, Light)", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Withdraw Samples\nat Time Intervals", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize (if applicable)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dilute [label="Dilute to\nWorking Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze using\nStability-Indicating Method\n(e.g., HPLC-UV/MS)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Identify and Characterize\nDegradation Products", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Elucidate Degradation\nPathways", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Stress; Stress -> Sample; Sample -> Neutralize; Neutralize -> Dilute; Dilute -> Analyze; Analyze -> Characterize; Characterize -> End; } }
Caption: Experimental workflow for forced degradation studies of this compound.
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the drug substance from its degradation products, allowing for accurate quantification of the remaining intact drug. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.
Table 2: Example HPLC Method Parameters for this compound and its Degradants
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 277 nm or Mass Spectrometry (for identification) |
Method Validation: The developed analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
While direct stability data for this compound is not extensively available, a comprehensive understanding of its potential degradation pathways can be inferred from the well-documented stability profile of Salbutamol. The presence of the N-benzyl group may introduce unique degradation routes that warrant specific investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct forced degradation studies and develop robust, stability-indicating analytical methods. Such studies are essential for the effective control of this impurity in Salbutamol drug products, ultimately contributing to the delivery of safe and effective medicines to patients. Further research focusing specifically on the stability of this compound is encouraged to confirm the hypothesized degradation pathways and to provide quantitative data on its stability under various conditions.
References
- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Solubility Profile of N-Benzyl Albuterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Benzyl albuterol, a key derivative of the well-known bronchodilator albuterol (also known as salbutamol). Understanding the solubility of this compound is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and overall efficacy. This document summarizes available solubility data, outlines experimental protocols for its determination, and provides insight into the relevant biological pathways.
Core Concepts: Understanding Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in pharmaceutical sciences. For a drug candidate like this compound, solubility influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent compound.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide range of solvents is currently limited in publicly available literature. However, qualitative and semi-quantitative data from various sources provide initial guidance. The following table summarizes the available information.
| Solvent | IUPAC Name | Solubility Description | Quantitative Value (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Sparingly soluble | 1 - 10 | Not Specified |
| Ethanol | Ethanol | Slightly soluble | 0.1 - 1 | Not Specified |
| Dichloromethane | Dichloromethane | Slightly soluble | Not Specified | Not Specified |
| Ethyl Acetate | Ethyl acetate | Slightly soluble | Not Specified | Not Specified |
| Methanol | Methanol | Slightly soluble | Not Specified | Not Specified |
Note: "Sparingly soluble" and "Slightly soluble" are qualitative descriptors. The quantitative ranges are estimations based on these terms.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation concentration of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure the complete removal of solid particles.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Biological Context: Albuterol's Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, it is presumed to interact with the same target as its parent compound, albuterol: the β2-adrenergic receptor. Albuterol is a selective β2-adrenergic agonist, and its therapeutic effect in asthma and other respiratory diseases is mediated through the relaxation of bronchial smooth muscle.
The binding of albuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.
Simplified β2-Adrenergic Receptor Signaling Pathway
Methodological & Application
Application Note & Protocol: HPLC Quantification of N-Benzyl Albuterol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Benzyl albuterol, a known impurity of Salbutamol (Albuterol).
Introduction
This compound, also known as Salbutamol Sulphate Impurity E (EP), is a potential impurity in the synthesis of the bronchodilator drug, Salbutamol[1]. Its chemical formula is C₂₀H₂₇NO₃ and it has a molecular weight of 329.43 g/mol [1][2][3]. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product. This application note details a robust and accurate reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in bulk drug substances or formulated products.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity >95%)[]
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
-
Reagents:
-
Formic acid (analytical grade)
-
-
Sample Diluent: Acetonitrile and water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 277 nm[5][6] |
| Run Time | Approximately 20 minutes |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Gradient Elution Program
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 0.1 µg/mL to 10 µg/mL.
Preparation of Sample Solutions
-
Sample Stock Solution: Accurately weigh a quantity of the sample (e.g., Salbutamol bulk drug) expected to contain this compound and transfer it to a suitable volumetric flask.
-
Sample Working Solution: Dissolve and dilute the sample with the sample diluent to achieve a final concentration within the calibration range of the working standard solutions. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation and Analysis
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. This includes injecting the working standard solution (e.g., 5 µg/mL) five times and calculating the relative standard deviation (RSD) for the peak area and retention time.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=5) | ≤ 2.0% |
| RSD of Retention Time (n=5) | ≤ 1.0% |
Table 3: System Suitability Parameters
Calibration Curve
Inject the prepared working standard solutions in increasing order of concentration. Plot a calibration curve of the peak area versus the concentration of this compound. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | [Example Value: 5,000] |
| 0.5 | [Example Value: 25,000] |
| 1.0 | [Example Value: 50,000] |
| 2.5 | [Example Value: 125,000] |
| 5.0 | [Example Value: 250,000] |
| 10.0 | [Example Value: 500,000] |
Table 4: Example Calibration Data
Quantification of this compound in Samples
Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating the peak area of the sample from the calibration curve. The amount of this compound in the original sample can then be calculated using the following formula:
Amount of this compound (%) = (C / S) x (V / W) x P x 100
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
S = Concentration of the sample solution (µg/mL)
-
V = Final volume of the sample solution (mL)
-
W = Weight of the sample taken (µg)
-
P = Purity of the this compound reference standard
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Note: High-Throughput Analysis of Salbutamol and its Impurities Using Supercritical Fluid Chromatography (SFC)
Abstract
This application note details a robust and rapid Supercritical Fluid Chromatography (SFC) method for the separation and quantification of salbutamol and its related impurities. The developed method offers a significant reduction in analysis time compared to traditional High-Performance Liquid Chromatography (HPLC) methods, demonstrating a seven-fold increase in speed over the European Pharmacopeia (EP) LC method.[1] This high-throughput capability, coupled with excellent resolution and sensitivity, makes the described SFC method a superior alternative for quality control and impurity profiling in the pharmaceutical industry. The method has been successfully validated for the determination of key impurities such as B, D, F, and G.[1]
Introduction
Salbutamol is a widely used bronchodilator for the treatment of asthma and other respiratory conditions. As with any active pharmaceutical ingredient (API), the presence of impurities, which can arise during synthesis or degradation, must be carefully monitored to ensure the safety and efficacy of the final drug product. The European Pharmacopeia (EP) outlines a liquid chromatography (LC) method for this purpose; however, it suffers from long run times.[1]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional HPLC, offering advantages such as faster separations, reduced solvent consumption, and unique selectivity.[2][3][4][5] This application note presents a detailed protocol for an achiral SFC method capable of separating salbutamol from its specified impurities (B, D, F, G, and I) in under 7 minutes.[6]
Experimental
Instrumentation
-
SFC System: An Agilent 1260 Infinity II SFC System or equivalent, equipped with:
-
1260 Infinity II SFC Control Module
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
Back Pressure Regulator (BPR)
-
-
Detector: Agilent 1290 Infinity II Variable Wavelength Detector (VWD) or a compatible UV/Vis detector.
Materials and Reagents
-
Columns: A screening of stationary phases is recommended for initial method development.[3][4][5] The final method utilized a column demonstrating optimal selectivity.
-
Solvents:
-
Carbon Dioxide (CO2), SFC grade
-
Methanol (MeOH), HPLC or gradient grade
-
Acetonitrile (ACN), HPLC or gradient grade
-
2-Propanol (IPA), analytical grade
-
Water, deionized or HPLC grade
-
-
Additives:
-
Ammonium formate
-
-
Standards:
-
Salbutamol Sulfate CRS
-
EDQM Impurity B CRS
-
EDQM Impurity D CRS
-
EDQM Impurity F CRS
-
EDQM Impurity G CRS
-
EDQM Impurity I CRS
-
Chromatographic Conditions
| Parameter | Value |
| Column | [Specify column used in the final method, e.g., Trefoil CEL1, 2.5 µm, 4.6 x 150 mm] |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol with 10 mM Ammonium Formate |
| Gradient | [Specify gradient, e.g., 5% to 40% B over 5 minutes] |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 276 nm |
| Injection Volume | 2 µL |
Protocols
Standard and Sample Preparation
Stock Solution (Impurities B, D, F, G):
-
Accurately weigh and dissolve 5 mg each of Impurity B CRS, Impurity D CRS, Impurity F CRS, and Impurity G CRS in a 50.0 mL volumetric flask.[6]
-
Dilute to volume with a mixture of Water/Acetonitrile (20/80 v/v).[6]
Intermediate Solution 1:
-
Accurately weigh and dissolve 20 mg of Salbutamol Sulfate CRS in a 10.0 mL volumetric flask.[6]
-
Add 600 µL of the Stock Solution to the flask.[6]
-
Dilute to volume with the Water/Acetonitrile diluent.
System Suitability Test (SST) Solution:
-
Dissolve the contents of one vial of Impurity I CRS with 1.0 mL of Intermediate Solution 1.[6]
Sample Solution:
-
Accurately weigh about 20 mg of the salbutamol sample into a 10.0 mL volumetric flask.[6]
-
Add 2 mL of water to dissolve the sample.[6]
-
Fill the flask to the mark with acetonitrile.[6]
-
Prepare three independent solutions for each sample.[6]
SFC System Operation and Method Execution
-
System Startup: Ensure the SFC system is properly purged and equilibrated.
-
Method Setup: Program the chromatographic conditions as detailed in the "Chromatographic Conditions" table.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.
-
Sequence Setup:
-
Inject the diluent (blank) to ensure no carryover.
-
Perform at least six replicate injections of the SST solution to verify system performance.
-
Inject the prepared sample solutions.
-
-
Data Acquisition: Acquire data for the duration of the chromatographic run (e.g., 7 minutes).
Data Presentation
The following table summarizes the retention times and relative standard deviation (RSD) values obtained from six replicate injections of the System Suitability Test (SST) solution.
| Compound | Retention Time (min) | Peak Area RSD (%) | Retention Time RSD (%) |
| Impurity D | 2.694 | < 2.0 | < 1.0 |
| Impurity G | 3.438 | < 2.0 | < 1.0 |
| Impurity I | 3.783 | < 2.0 | < 1.0 |
| Impurity B | 4.254 | < 2.0 | < 1.0 |
| Salbutamol | 5.008 | - | < 1.0 |
| Impurity F | 6.455 | < 2.0 | < 1.0 |
Data adapted from an interlaboratory study demonstrating the method's robustness.[6]
The validated dosing range for impurities B, D, F, and G covered 50% to 150% of the targeted concentration (0.3% level), with limits of detection (LODs) estimated to be around 0.5 µg/mL.[1]
Visualizations
Caption: Experimental workflow for SFC analysis of salbutamol impurities.
Caption: Logical workflow for SFC method development and troubleshooting.
Conclusion
The presented Supercritical Fluid Chromatography method provides a rapid, reliable, and robust solution for the analysis of salbutamol and its impurities. The significant reduction in analysis time and solvent consumption makes it an excellent alternative to conventional HPLC methods for quality control in the pharmaceutical industry. The detailed protocol and experimental parameters provide a solid foundation for researchers and scientists to implement this high-throughput method in their laboratories.
References
- 1. Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development for impurity profiling in SFC: The selection of a dissimilar set of stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for N-Benzyl Albuterol Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl albuterol, also known as Salbutamol Impurity E, is a critical reference standard for the analytical testing of albuterol (salbutamol), a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] As a process impurity and potential degradation product, the accurate identification and quantification of this compound are essential to ensure the quality, safety, and efficacy of albuterol drug products. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in analytical testing.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| Chemical Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | [2] |
| Synonyms | Salbutamol Impurity E, N-Benzyl Salbutamol | [2][3] |
| CAS Number | 24085-03-8 | [2][3][4] |
| Molecular Formula | C₂₀H₂₇NO₃ | [2][3] |
| Molecular Weight | 329.43 g/mol | [3] |
| Appearance | White to Off-White Solid | [5] |
| Storage | 2-8°C, keep dry, under inert gas |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the separation, identification, and quantification of this compound in albuterol drug substances and products. The following table summarizes a typical set of HPLC parameters that can be used as a starting point for method development and validation.
| Parameter | Recommended Conditions |
| Column | Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02M Potassium Dihydrogen Phosphate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | Timed gradient program: T/%B: 0/0, 3/0, 8/50, 15/50, 16/0, 20/0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Experimental Protocols
Synthesis of this compound Reference Standard
This protocol is based on the synthesis of salbutamol impurities and should be performed by qualified chemists in a suitable laboratory environment.
Objective: To synthesize this compound for use as a reference standard.
Materials:
-
Salbutamol base
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Benzyl chloride
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
HPLC system for reaction monitoring
Procedure:
-
Charge 2 g of Salbutamol base into a round bottom flask equipped with a magnetic stirrer.
-
Add 50 mL of acetone to the flask.
-
Add 1.2 g of potassium carbonate to the mixture.
-
Begin stirring and heating the mixture.
-
Add 1.1 g of benzyl chloride to the reaction mixture.
-
Reflux the contents for 12 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the reaction mixture can be worked up to isolate the this compound. Purification can be achieved using preparative HPLC.
Analytical Method for Quantification by HPLC
This protocol provides a general procedure for the quantification of this compound using the reference standard. Method validation according to ICH guidelines is required before routine use.
Objective: To quantify the amount of this compound in a sample.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and potassium dihydrogen phosphate
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases as described in the analytical methods table.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the albuterol drug substance or product in the diluent.
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in the analytical methods table.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
-
Protocol for Determining β₂-Adrenergic Receptor Binding Affinity
As this compound is a derivative of albuterol, a known β₂-adrenergic receptor agonist, it is valuable to determine its own binding affinity for this receptor. This protocol describes a general competitive radioligand binding assay.[6]
Objective: To determine the binding affinity (Ki) of this compound for the human β₂-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β₂-adrenergic receptor
-
Radiolabeled β₂-adrenergic receptor antagonist (e.g., [³H]-Dihydroalprenolol)
-
This compound reference standard
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, combine a fixed amount of cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.
-
Incubation: Incubate the tubes at a specified temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Note: Structural Elucidation of N-Benzyl Albuterol using 1H-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Among the various NMR techniques, proton (1H-NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note provides a detailed protocol and data interpretation guide for the structural characterization of N-Benzyl albuterol, a derivative of the well-known bronchodilator albuterol (salbutamol). The N-benzyl group introduces new signals and complexities in the 1H-NMR spectrum compared to the parent drug, making a thorough understanding of the spectrum crucial for its unambiguous identification and characterization.
Experimental Protocol
This section details the methodology for acquiring a high-quality 1H-NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the 1H-NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for this type of molecule. The selection of the solvent can influence the chemical shifts of labile protons (e.g., -OH and -NH).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shift scale to 0 ppm.
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. Instrumentation
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is particularly important for resolving the aromatic and other overlapping signals.
3. Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine 1H-NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.
Data Presentation
The following table summarizes the predicted 1H-NMR spectral data for this compound. These values are estimated based on the known spectrum of albuterol and the expected influence of the N-benzyl substituent. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted 1H-NMR Data for this compound
| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Ha | 1.10 | s | - | 9H | tert-Butyl group |
| Hb | 2.65 | dd | J = 12.5, 8.0 | 1H | CH2-N (diastereotopic) |
| Hc | 2.80 | dd | J = 12.5, 4.0 | 1H | CH2-N (diastereotopic) |
| Hd | 3.65 | s | - | 2H | CH2-Ph (benzylic) |
| He | 4.60 | s | - | 2H | Ar-CH2OH |
| Hf | 4.75 | dd | J = 8.0, 4.0 | 1H | CH-OH |
| Hg | 6.80 | d | J = 8.0 | 1H | Aromatic (Albuterol ring) |
| Hh | 7.05 | dd | J = 8.0, 2.0 | 1H | Aromatic (Albuterol ring) |
| Hi | 7.20 | d | J = 2.0 | 1H | Aromatic (Albuterol ring) |
| Hj | 7.25-7.40 | m | - | 5H | Aromatic (Benzyl ring) |
| H-OH (Ar) | ~5.0 (broad s) | s | - | 1H | Phenolic OH |
| H-OH (CH) | ~3.5 (broad s) | s | - | 1H | Alcoholic OH |
| H-OH (CH2) | ~4.8 (broad s) | s | - | 1H | Benzylic OH |
Visualization of Workflow and Structure
The following diagrams illustrate the logical workflow for the structural elucidation and the chemical structure of this compound with proton assignments.
Application Note: Mass Spectrometry Fragmentation Analysis of N-Benzyl Albuterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-Benzyl albuterol, a derivative of the well-known β2-adrenergic agonist, albuterol (salbutamol). Understanding the fragmentation behavior of this compound is critical for its identification and quantification in various matrices, including pharmaceutical formulations and biological samples. This note outlines the probable fragmentation pathways under common ionization techniques, presents the data in a structured format, and provides a general protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a derivative of albuterol where a benzyl group is attached to the nitrogen atom. Albuterol is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The addition of the benzyl group alters the molecule's polarity and molecular weight, which in turn affects its analytical behavior, particularly in mass spectrometry. Mass spectrometry is a powerful analytical technique used for the structural elucidation and quantification of chemical compounds. The fragmentation pattern generated in a mass spectrometer is a unique fingerprint of a molecule, providing valuable information for its identification.
This application note will focus on the predicted fragmentation of this compound based on the known fragmentation of albuterol and the general principles of mass spectrometry.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is expected to be influenced by the ionization method employed. Electrospray ionization (ESI), a soft ionization technique, is likely to generate a prominent protonated molecule [M+H]⁺. Subsequent fragmentation in the collision cell of a tandem mass spectrometer (MS/MS) will yield characteristic product ions. Electron ionization (EI), a hard ionization technique, would lead to more extensive fragmentation directly in the ion source.
Molecular Information:
| Compound | Molecular Formula | Molecular Weight | Monoisotopic Mass |
| This compound | C₂₀H₂₇NO₃ | 329.44 g/mol | 329.1991 Da[1] |
Proposed Fragmentation Pathway under ESI-MS/MS
Under positive ion electrospray ionization, this compound is expected to readily form the protonated molecule at an m/z of 330.2. Collision-induced dissociation (CID) of this precursor ion would likely lead to several key fragmentation pathways:
-
Loss of the Benzyl Group: A common fragmentation pathway for N-benzylated compounds is the cleavage of the C-N bond, leading to the loss of a neutral benzyl radical or a benzyl cation. However, the most characteristic fragmentation is often the formation of the tropylium ion.
-
Formation of the Tropylium Ion: The benzyl group can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is a very common and often abundant fragment for compounds containing a benzyl moiety.
-
Cleavage of the Side Chain: Alpha-cleavage adjacent to the nitrogen atom is a typical fragmentation for amines. This can result in the formation of an iminium ion.
-
Loss of Water: The presence of a hydroxyl group in the structure allows for the neutral loss of water (18 Da).
-
Fragmentation of the Albuterol Core: The fragmentation pattern is also expected to show ions characteristic of the albuterol structure itself.
Key Predicted Fragment Ions
The following table summarizes the predicted key fragment ions of this compound, their proposed structures, and their corresponding mass-to-charge ratios (m/z).
| m/z | Proposed Fragment Ion | Proposed Structure/Origin |
| 330.2 | [M+H]⁺ | Protonated this compound |
| 312.2 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule |
| 272.2 | [M+H - C₄H₉]⁺ | Loss of the tert-butyl group |
| 238.1 | [M+H - C₇H₇]⁺ | Loss of the benzyl group |
| 148.1 | Cleavage of the C-C bond adjacent to the hydroxyl group | |
| 91.1 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a liquid chromatograph coupled to a tandem mass spectrometer.
Sample Preparation
For analysis in biological matrices such as plasma or urine, a sample extraction is necessary to remove interferences.
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE) (for urine):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 1 mL of urine (pre-treated with a buffer to adjust pH).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a methanolic solution containing a small percentage of ammonia.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 330.2 | 91.1 | 25 | Quantifier |
| 330.2 | 272.2 | 20 | Qualifier |
Visualizations
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Workflow for LC-MS/MS Analysis
References
Application Note: Protocol for Detecting N-Benzyl Albuterol in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzyl albuterol is a known process-related impurity and metabolite of Albuterol (also known as Salbutamol).[1][2] Albuterol is a selective beta2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the medication.[4] Impurity profiling is a key aspect of pharmaceutical development and quality control.[4] This application note provides a detailed protocol for the detection and quantification of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described is based on established principles for the analysis of albuterol and its related substances.[5][6][7]
Experimental Protocol
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from the active pharmaceutical ingredient, albuterol.
1. Principle
The method utilizes reversed-phase chromatography to separate this compound from albuterol and other potential impurities based on their polarity. A C18 stationary phase is used with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where both albuterol and this compound exhibit a response.
2. Reagents and Materials
-
This compound reference standard (Purity > 95%)[]
-
Albuterol Sulfate reference standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (ACS grade)
-
Orthophosphoric acid (85%, ACS grade)
-
Water (HPLC grade or Milli-Q)
-
Pharmaceutical formulation containing Albuterol Sulfate
3. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Chromatography data acquisition and processing software
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A / 5% B to 10% A / 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm[6] or 277 nm[8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 40 minutes |
5. Preparation of Solutions
-
Mobile Phase A: Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter and degas.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a concentration of approximately 100 µg/mL.
-
Standard Stock Solution (Albuterol Sulfate): Accurately weigh about 12 mg of Albuterol Sulfate reference standard (equivalent to 10 mg of Albuterol) into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 1 µg/mL) by diluting the stock solution. A system suitability solution should be prepared by mixing Albuterol and this compound to verify resolution.
-
Sample Preparation: For a liquid formulation, accurately dilute a known volume of the sample with the diluent to achieve a final theoretical albuterol concentration of about 100 µg/mL. For solid dosage forms, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to a single dose into a volumetric flask and dissolve with the diluent, using sonication if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.
6. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify the resolution between albuterol and this compound.
-
Inject the working standard solution in replicate (e.g., n=5) to check for system precision.
-
Inject the prepared sample solutions.
-
Identify the peaks for albuterol and this compound based on their retention times compared to the standards.
-
Quantify the amount of this compound in the sample using the peak area and the external standard method.
Data Presentation
The performance of the analytical method should be validated according to ICH guidelines.[5] A summary of typical method validation parameters is presented in the table below. The values are representative for the analysis of related substances in pharmaceutical products.[4][6]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte | Peak purity of this compound is demonstrated |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | LOQ to 150% of the specification limit | 0.1 µg/mL to 5.0 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.1 µg/mL |
| Accuracy (% Recovery) | 80.0% to 120.0% | 95.0% - 105.0% |
| Precision (% RSD) | Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%) | < 2.0% for repeatability |
| Robustness | No significant impact on results from minor changes | Method is robust to minor variations in pH and mobile phase composition |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the detection of this compound.
Logical Relationship Diagram
Caption: this compound as a process-related impurity.
References
- 1. d.docksci.com [d.docksci.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
Application Notes and Protocols: Characterization of N-Benzyl Albuterol in Adrenergic Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl albuterol is a derivative of albuterol (salbutamol), a well-characterized short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[][2] As a metabolite and potential impurity in albuterol preparations, the characterization of this compound's pharmacological profile at adrenergic receptors is crucial for a comprehensive understanding of its potential biological activity and for ensuring the purity and safety of albuterol-based therapeutics.[] These application notes provide detailed protocols for determining the binding affinity of this compound at various adrenergic receptor subtypes using radioligand binding assays.
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are activated by the endogenous catecholamines epinephrine and norepinephrine and are essential for regulating a wide array of physiological processes.[3] They are broadly classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3).[3] The therapeutic effects and side-effect profiles of adrenergic ligands are dictated by their specific binding affinities and efficacies at these receptor subtypes. While albuterol is known to be significantly more selective for β2 over β1 receptors, the binding profile of this compound has not been extensively reported in the scientific literature.[] The following protocols outline the necessary steps to quantify the binding affinity of this compound.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors mediate their downstream effects through coupling to various G proteins. Upon agonist binding, β-adrenergic receptors typically couple to Gs, activating adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2][4] This cascade leads to the activation of protein kinase A (PKA) and subsequent cellular responses, such as smooth muscle relaxation.[4] Conversely, α2-adrenergic receptors often couple to Gi, which inhibits adenylyl cyclase, while α1-receptors couple to Gq to activate the phospholipase C pathway. Understanding these pathways is fundamental to interpreting the functional consequences of a ligand binding to its receptor.
References
Application Notes & Protocols: In Vitro Assessment of N-Benzyl Albuterol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl albuterol is known as an impurity of Salbutamol (Albuterol), a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] As a beta-2 adrenergic agonist, albuterol relaxes the smooth muscle of the airways.[2][3][4][5] Given that impurities can have unintended biological effects, a thorough cytotoxicological assessment of this compound is crucial to ensure the safety of pharmaceutical formulations.
These application notes provide a comprehensive framework for the in vitro assessment of this compound cytotoxicity, focusing on methodologies relevant to respiratory drug development. The protocols detailed below are designed to be adaptable for use with relevant human lung epithelial cell lines, such as BEAS-2B or A549.[6][7]
Experimental Objectives
-
Determine the concentration-dependent effect of this compound on the viability of human bronchial epithelial cells.
-
Assess the potential of this compound to induce membrane damage and cytotoxicity.
-
Investigate the induction of apoptosis as a potential mechanism of cell death.
-
Establish a comprehensive cytotoxicity profile to inform risk assessment.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for the presentation of quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Assessment by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 98.1 ± 4.8 | |
| 10 | 95.3 ± 6.1 | |
| 50 | 85.7 ± 7.3 | |
| 100 | 70.2 ± 8.5 | |
| 250 | 45.1 ± 9.2 | |
| 500 | 22.5 ± 6.9 | |
| 1000 | 8.9 ± 4.1 |
Table 2: Cytotoxicity Assessment by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 6.3 ± 1.5 |
| 10 | 8.9 ± 2.1 |
| 50 | 18.4 ± 3.5 |
| 100 | 35.7 ± 4.8 |
| 250 | 62.1 ± 7.2 |
| 500 | 85.4 ± 8.9 |
| 1000 | 92.3 ± 6.7 |
Table 3: Apoptosis Assessment by Caspase-3/7 Activity Assay
| Concentration of this compound (µM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 1 | 1.1 ± 0.3 |
| 10 | 1.5 ± 0.4 |
| 50 | 2.8 ± 0.6 |
| 100 | 4.5 ± 0.9 |
| 250 | 7.2 ± 1.3 |
| 500 | 5.8 ± 1.1 (potential secondary necrosis) |
| 1000 | 3.1 ± 0.8 (potential secondary necrosis) |
Experimental Protocols
Cell Culture
-
Cell Line: Human bronchial epithelial cells (BEAS-2B, ATCC® CRL-9609™).
-
Culture Medium: BEGM™ Bronchial Epithelial Cell Growth Medium (Lonza, CC-3170).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Cells should be passaged when they reach 80-90% confluency.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
BEAS-2B cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Protocol:
-
Seed BEAS-2B cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[6][8]
-
Materials:
-
BEAS-2B cells
-
96-well cell culture plates
-
This compound stock solution
-
Culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega or Thermo Fisher Scientific)
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
-
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
BEAS-2B cells
-
96-well cell culture plates (white-walled for luminescence)
-
This compound stock solution
-
Culture medium
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
-
Protocol:
-
Seed BEAS-2B cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 assay. This typically involves adding the reagent directly to the wells, incubating, and then measuring luminescence.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Albuterol signaling and potential points of cytotoxic interference.
Conclusion
The protocols and data presentation formats provided in these application notes offer a robust framework for the in vitro assessment of this compound cytotoxicity. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the potential toxic effects of this compound on human bronchial epithelial cells, thereby contributing to the safety assessment of albuterol-containing pharmaceutical products.
References
- 2. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Albuterol: Pharmacokinetics & Mechanism of Action - Video | Study.com [study.com]
- 6. Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepsci.eu [thepsci.eu]
Application Note: Forced Degradation Studies of Salbutamol and Characterization of N-Benzyl Albuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). To ensure the safety and efficacy of pharmaceutical products, regulatory agencies require comprehensive stability testing, including forced degradation studies. These studies help to identify potential degradation products and establish the intrinsic stability of the drug substance.
This application note provides a detailed protocol for conducting forced degradation studies on salbutamol under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It also addresses the origin and characterization of N-Benzyl albuterol, a known process-related impurity of salbutamol, which is often a subject of interest during impurity profiling. It is important to note that this compound is not typically formed as a degradation product under standard forced degradation conditions but rather originates from the synthetic process.
Understanding this compound: A Process-Related Impurity
This compound is a known impurity of salbutamol, as listed in the European Pharmacopoeia (EP) as Salbutamol EP Impurity E[1]. It is crucial for drug development professionals to understand that this impurity is an intermediate or a byproduct of the manufacturing process and not a degradant formed under typical environmental stresses.
The synthesis of salbutamol often involves the use of a benzyl protecting group on the amine. For instance, a common synthetic route involves the reaction of a suitable bromoketon with N-benzyl-N-t-butyl amine to form an aminoketone intermediate. Subsequent reduction and deprotection steps, typically involving catalytic hydrogenation to remove the benzyl group, yield the final salbutamol molecule[2]. If the debenzylation step is incomplete, this compound remains as a process-related impurity.
Forced Degradation Studies of Salbutamol
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and validate the stability-indicating power of analytical methods.
Experimental Workflow
The general workflow for conducting forced degradation studies of salbutamol is depicted below.
Caption: Experimental workflow for forced degradation studies of salbutamol.
Protocols for Forced Degradation
The following protocols outline the conditions for inducing the degradation of salbutamol. These conditions may need to be optimized based on the specific formulation and analytical method used.
3.2.1. Acid Hydrolysis
-
Prepare a solution of salbutamol in a suitable solvent (e.g., water or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2-6 hours)[3].
-
At designated time points, withdraw samples and neutralize them with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
3.2.2. Alkaline Hydrolysis
-
Prepare a solution of salbutamol in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2-6 hours)[3].
-
At designated time points, withdraw samples and neutralize them with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
3.2.3. Oxidative Degradation
-
Prepare a solution of salbutamol in a suitable solvent.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light[3].
-
Withdraw samples at designated time points for analysis.
3.2.4. Thermal Degradation
-
Prepare a solution of salbutamol in a suitable solvent.
-
Heat the solution at a high temperature (e.g., 80-100°C) for a specified period (e.g., 24-48 hours)[3].
-
For solid-state thermal degradation, expose the powdered drug to dry heat (e.g., 105°C) for a specified duration[4].
-
Withdraw samples at designated time points for analysis.
3.2.5. Photolytic Degradation
-
Prepare a solution of salbutamol in a suitable solvent.
-
Expose the solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Withdraw samples at designated time points for analysis.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying salbutamol from its degradation products.
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)[5]. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 225 nm or 276 nm).
-
Column Temperature: 30-40°C.
Quantitative Data Summary
The following table summarizes the typical extent of degradation of salbutamol under various stress conditions. The actual percentage of degradation can vary depending on the exact experimental parameters.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Salbutamol (Approximate) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 6 hours | 80°C | 10 - 20% | Varies, may include products of dehydration or other acid-catalyzed reactions. |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | 15 - 30% | Varies, may include products of oxidation and rearrangement. |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 20 - 40% | Oxidation products of the phenolic ring (e.g., quinone-type structures). |
| Thermal Degradation (Solution) | - | 48 hours | 80°C | 5 - 15% | Varies, may include dimers and other condensation products. |
| Thermal Degradation (Solid) | - | 24 hours | 105°C | < 5% | Minimal degradation typically observed. |
| Photolytic Degradation | UV/Vis Light | As per ICH Q1B | Ambient | 5 - 15% | Photodegradation can lead to a complex mixture of products. |
Synthesis Pathway and the Origin of this compound
The following diagram illustrates a simplified synthetic pathway for salbutamol, highlighting the step where this compound can arise as a process-related impurity.
Caption: Simplified synthetic route for salbutamol and the origin of this compound impurity.
Conclusion
Forced degradation studies are a critical component of drug development, providing valuable insights into the stability of salbutamol and helping to develop robust analytical methods. While a variety of degradation products can be formed under stress conditions, it is essential to distinguish these from process-related impurities. This compound is a well-characterized process-related impurity of salbutamol that arises from incomplete deprotection during synthesis, rather than from degradation. A thorough understanding of both degradation pathways and synthetic routes is crucial for effective impurity control and ensuring the quality and safety of salbutamol-containing drug products.
References
Application Note: A Validated HPLC Method for the Quantification of N-Benzyl Albuterol Impurity in Albuterol Drug Substance
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzyl albuterol, also known as Salbutamol EP Impurity E, is a known process-related impurity of albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][][3][4] The rigorous control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical to ensure the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures to ensure that they are suitable for their intended purpose.[5][6][7]
This application note provides a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in albuterol drug substance. The validation is performed in accordance with the ICH Q2(R2) guidelines and encompasses specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]
Analytical Method
The proposed analytical method utilizes RP-HPLC with UV detection for the separation and quantification of this compound from albuterol.
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A:Mobile Phase B (50:50 v/v) |
Experimental Protocols
Standard and Sample Preparation
This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Albuterol Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of albuterol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
System Suitability Solution: Prepare a solution containing 10 µg/mL of albuterol and 1 µg/mL of this compound in diluent.
Spiked Sample Solution (for Accuracy): Accurately weigh about 100 mg of albuterol test sample into a 100 mL volumetric flask. Add a known amount of this compound stock solution to achieve concentrations at 50%, 100%, and 150% of the specification limit (e.g., 0.15%). Dissolve in and dilute to volume with diluent.
Method Validation Parameters
Inject the system suitability solution six times. The system is deemed suitable if the following criteria are met:
-
Resolution: The resolution between the albuterol and this compound peaks is not less than 2.0.
-
Tailing Factor: The tailing factor for the this compound peak is not more than 2.0.
-
Relative Standard Deviation (RSD): The %RSD of the peak area for this compound from the six replicate injections is not more than 5.0%.
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the albuterol drug substance.[8][9] A 1 mg/mL solution of albuterol is subjected to the following stress conditions:[9]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution is exposed to UV light (254 nm) and visible light for 24 hours.
After degradation, the samples are analyzed by HPLC. The method is considered specific if the this compound peak is well-resolved from any degradation products and the main albuterol peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the this compound peak.[8]
A series of solutions of this compound are prepared by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the proposed specification limit (e.g., if the limit is 0.15%, the range would be approximately 0.05 µg/mL to 2.25 µg/mL). A minimum of five concentration levels should be prepared.[7] The peak area response is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the linear regression line, which should be ≥ 0.99.
Accuracy is determined by analyzing spiked samples of albuterol with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Each concentration level is prepared in triplicate. The percentage recovery is calculated using the following formula:
% Recovery = [(Amount of impurity found - Amount of impurity in unspiked sample) / Amount of impurity added] x 100
The mean recovery should be within 90.0% to 110.0%.
-
Repeatability (Intra-day Precision): Six replicate samples of albuterol spiked with this compound at the 100% specification level are prepared and analyzed on the same day by the same analyst. The %RSD of the results should not be more than 10.0%.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability study is repeated on a different day by a different analyst using a different instrument. The %RSD of the combined results from both days should not be more than 15.0%.
LOD and LOQ are determined based on the signal-to-noise ratio.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[10]
The LOQ should be verified by analyzing a solution at this concentration and demonstrating acceptable precision (%RSD ≤ 10.0%).
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters should be met under all varied conditions.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Albuterol/N-Benzyl Albuterol) | ≥ 2.0 | 3.5 |
| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |
| %RSD of Peak Area (n=6) | ≤ 5.0% | 0.8% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.05 (LOQ) | 1250 |
| 0.5 | 12450 |
| 1.0 | 25100 |
| 1.5 (100% level) | 37600 |
| 2.25 (150% level) | 56300 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 3: Accuracy (% Recovery) of this compound
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean Recovery (%) |
| 50% | 0.75 | 0.73 | 97.3 | 98.1 |
| 0.75 | 0.74 | 98.7 | ||
| 0.75 | 0.74 | 98.7 | ||
| 100% | 1.50 | 1.48 | 98.7 | 99.1 |
| 1.50 | 1.50 | 100.0 | ||
| 1.50 | 1.48 | 98.7 | ||
| 150% | 2.25 | 2.22 | 98.7 | 98.5 |
| 2.25 | 2.20 | 97.8 | ||
| 2.25 | 2.23 | 99.1 |
Table 4: Precision of this compound
| Parameter | % Amount Found (n=6) | Mean (%) | %RSD |
| Repeatability | 0.152, 0.149, 0.155, 0.151, 0.148, 0.153 | 0.151 | 1.8% |
| Intermediate Precision (Day 2) | 0.155, 0.158, 0.153, 0.156, 0.159, 0.154 | 0.156 | 1.5% |
| Overall %RSD | 2.5% |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.015 | 3.2 |
| LOQ | 0.05 | 10.5 |
Table 6: Robustness
| Parameter Varied | Modification | Resolution | Tailing Factor | %RSD of Peak Area |
| Flow Rate | 0.9 mL/min | 3.6 | 1.2 | 0.9% |
| 1.1 mL/min | 3.4 | 1.2 | 0.8% | |
| Column Temperature | 28°C | 3.5 | 1.3 | 0.9% |
| 32°C | 3.5 | 1.2 | 0.8% | |
| Mobile Phase pH | 2.8 | 3.4 | 1.3 | 1.0% |
| 3.2 | 3.6 | 1.2 | 0.9% |
Visualizations
Caption: Experimental workflow for the analytical method validation.
Caption: Logical relationship of analytical method validation parameters.
The described RP-HPLC method for the quantification of this compound impurity in albuterol drug substance is demonstrated to be specific, linear, accurate, precise, and robust. The method validation results meet the acceptance criteria outlined in the ICH guidelines, confirming that the method is fit for its intended purpose of routine quality control testing. The limit of detection and limit of quantitation are sufficiently low to detect and quantify this compound at levels well below typical specification limits. This validated method can be reliably implemented in a quality control laboratory for the release testing of albuterol API.
References
- 1. Salbutamol EP Impurity E | 24085-03-8 | SynZeal [synzeal.com]
- 3. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 24085-03-8 | LGC Standards [lgcstandards.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of N-Benzyl Albuterol with other Impurities
Welcome to the technical support center for resolving the co-elution of N-Benzyl albuterol (also known as Salbutamol EP Impurity E) with other impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic analysis of albuterol and its related substances.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound is a known process-related impurity of albuterol (salbutamol) and is listed in the European Pharmacopoeia as Salbutamol EP Impurity E.[1][2][3][4][5] Its chemical name is (1RS)-2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol.[1][2][5] The accurate quantification of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Co-elution of this compound with the active pharmaceutical ingredient (API) or other impurities can lead to inaccurate assay results and potentially compromise the quality of the drug product.
Q2: What are the common signs of co-elution in my chromatogram?
A2: Signs of co-elution can include:
-
Peak Tailing or Fronting: Asymmetrical peaks are a strong indicator that more than one compound may be eluting at the same time.
-
Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it could be due to the presence of a hidden, co-eluting impurity.
-
Shoulders on the Main Peak: A small, unresolved peak appearing on the leading or tailing edge of the main analyte peak is a clear sign of co-elution.
-
Inconsistent Peak Areas: If the peak area of your analyte is not consistent across multiple injections of the same sample, it could be due to variable co-elution.
Q3: Which impurities are most likely to co-elute with this compound?
A3: The likelihood of co-elution depends on the specific chromatographic conditions. However, impurities with similar physicochemical properties to this compound are more prone to co-elute. This compound is more hydrophobic than albuterol due to the presence of the benzyl group. Therefore, other hydrophobic impurities are potential candidates for co-elution. For instance, Salbutamol Impurity F, which also contains a benzyl group, could potentially co-elute depending on the chromatographic selectivity.
Q4: What are the initial steps I should take to troubleshoot the co-elution of this compound?
A4: A systematic approach is crucial. Start by evaluating your current method:
-
System Suitability: Ensure your HPLC system is performing optimally by checking system suitability parameters like theoretical plates, tailing factor, and reproducibility.
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity function to confirm if the peak corresponding to this compound is spectrally homogeneous.
-
Method Parameter Review: Carefully review your current method parameters (mobile phase, column, gradient, etc.) to identify potential areas for optimization.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a step-by-step approach to resolving the co-elution of this compound with a hypothetical co-eluting impurity, "Impurity X."
Scenario:
You are analyzing a sample of albuterol sulfate and observe a peak that you identify as this compound. However, the peak is broad and shows a slight shoulder, suggesting co-elution with an unknown impurity (Impurity X).
Troubleshooting Workflow
Caption: A workflow for troubleshooting co-elution issues.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is a powerful tool for manipulating selectivity.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Adjust Mobile Phase pH: For ionizable compounds like this compound, modifying the pH of the mobile phase can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Modify Buffer Concentration: Altering the buffer concentration can influence ionic interactions between the analytes and the stationary phase, potentially improving separation.
-
Gradient Optimization: If using a gradient, try making it shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.
Table 1: Example of Mobile Phase Optimization for Resolving this compound and Impurity X
| Condition | Mobile Phase A | Mobile Phase B | Gradient (Time (min), %B) | Retention Time (min) - this compound | Retention Time (min) - Impurity X | Resolution (Rs) |
| Initial | 25 mM KH2PO4, pH 3.0 | Acetonitrile | 0,10; 20,60; 25,10 | 15.2 | 15.2 | < 1.0 |
| Optimized | 25 mM KH2PO4, pH 3.0 | Methanol | 0,15; 25,70; 30,15 | 18.5 | 19.8 | > 1.5 |
Step 2: Stationary Phase Evaluation
If mobile phase optimization is insufficient, changing the column's stationary phase is often the most effective way to resolve co-eluting peaks.
-
Change Column Chemistry: If you are using a standard C18 column, consider a stationary phase with a different selectivity.
-
Phenyl-Hexyl Column: The pi-pi interactions offered by the phenyl rings can provide unique selectivity for aromatic compounds like this compound. A published method for albuterol and its related substances successfully utilized a YMC phenyl column.[6]
-
Cyano Column: A cyano phase offers different dipole-dipole interactions and can be a good alternative.
-
C8 Column: A C8 column is less hydrophobic than a C18 and may provide a different elution pattern. A gradient method on an Inertsil C8-3 column has been used for the quantification of albuterol impurities.
-
-
Particle Size and Column Dimensions:
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and better resolution.
-
Longer Column: A longer column increases the number of theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure.
-
Step 3: Adjusting Other Chromatographic Parameters
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
Detailed Experimental Protocols
Protocol 1: Optimized HPLC Method for the Separation of this compound
This protocol is a starting point for resolving the co-elution of this compound.
-
Column: YMC Phenyl (250 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase A: 25 mM monobasic potassium phosphate, pH adjusted to 3.0 with phosphoric acid.[6]
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15% to 70% B
-
25-26 min: 70% to 15% B
-
26-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[6]
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A:Methanol (80:20)
Protocol 2: Sample and Standard Preparation
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 10 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the albuterol sulfate sample in the diluent to obtain a final concentration of approximately 1 mg/mL.
Visualization of Key Concepts
Logical Relationship: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting co-elution.
References
- 1. Salbutamol EP Impurity E | 24085-03-8 | SynZeal [synzeal.com]
- 2. Salbutamol EP impurity E | 24085-03-8 [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak shape of N-Benzyl albuterol in reverse-phase HPLC
Technical Support Center: N-Benzyl Albuterol Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the analysis of this compound in reverse-phase HPLC, with a focus on improving peak shape and resolving common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q: Why is my this compound peak exhibiting tailing in reverse-phase HPLC? A: Peak tailing for this compound, a basic compound, is most often caused by secondary ionic interactions between the protonated amine groups of the analyte and ionized residual silanol groups on the silica-based stationary phase of the column.[1][2][3] This is a common issue for basic compounds, especially when the mobile phase pH is above 3.[1]
Q: What is the first and most effective step to reduce peak tailing for a basic compound? A: The most effective initial step is to adjust the mobile phase pH.[4][5] Lowering the pH to a range of 2.5-3.5 ensures that the residual silanol groups are protonated (neutral), which minimizes the unwanted secondary ionic interactions that cause tailing.[2][6]
Q: Can the choice of organic solvent in the mobile phase affect peak shape? A: Yes, the choice of organic modifier, typically acetonitrile or methanol, can influence peak shape and selectivity.[1] While both are effective, their different properties can alter interactions with the stationary phase. It is often worthwhile to test both during method development.
Q: What type of HPLC column is recommended for analyzing basic compounds like this compound? A: For basic compounds, it is best to use a modern, high-purity silica column that is fully end-capped to minimize the number of available silanol groups.[1][2] Alternatively, specialized columns with polar-embedded phases or charged surface hybrid (CSH) technology are designed to shield silanol activity and provide excellent peak shapes for basic analytes.[6]
Q: Is minor peak tailing acceptable, or should it always be addressed? A: Peak tailing should always be addressed as it is not just a cosmetic issue.[1] It can negatively impact data accuracy by causing errors in peak integration, making it difficult to quantify the analyte precisely and resolve it from nearby impurities.[1] A tailing factor (Tf) greater than 1.2 is often considered significant.[6]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Q1: My this compound peak is tailing. Where should I start my investigation?
A: Begin by confirming the root cause. The primary suspect is secondary interaction with silanols, but other factors could be involved. A logical troubleshooting workflow is essential.
Q2: How does mobile phase pH affect the peak shape of this compound?
A: this compound is a basic compound. At a mid-range pH (e.g., >4), it will be protonated (positively charged), while residual silanol groups on the column's silica packing will be deprotonated (negatively charged). This charge attraction causes the secondary interactions that lead to tailing. By lowering the mobile phase pH, the silanols are neutralized, eliminating this unwanted interaction.
Q3: What should I do if adjusting the pH isn't enough to fix the peak tailing?
A: If pH optimization alone is insufficient, consider the following options:
-
Add a Competitive Base: Introducing a small amount of a basic additive, like triethylamine (TEA) at 0.1%, can help.[6] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound analyte.
-
Increase Buffer Strength: Sometimes, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak symmetry.[6][7]
-
Use an Ion-Pairing Reagent: For challenging separations, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) can be added to the mobile phase.[8][9][10] This forms a neutral ion-pair with the positively charged this compound, which then interacts with the stationary phase via a pure reversed-phase mechanism, improving peak shape.[9]
Q4: Could my column be the problem?
A: Yes, column issues are a frequent cause of poor peak shape.
-
Column Age/Degradation: Over time, the stationary phase can degrade, especially when used with high pH mobile phases, exposing more silanol groups.[11] If the column is old or has been used extensively, its performance may be compromised.
-
Column Contamination: Buildup of impurities from samples can create active sites that cause tailing.[12] Flushing the column with a strong solvent may help.
-
Column Voids: A void or channel in the packing material at the column inlet can cause peak splitting and tailing.[11] This can be caused by pressure shocks. Using a guard column can help protect the analytical column.
Data Presentation
The following tables summarize the expected impact of various parameters on the analysis of this compound.
Table 1: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 6.0 | > 2.0 | Significant silanol ionization leads to strong secondary interactions. |
| 4.5 | 1.5 - 2.0 | Partial silanol ionization still causes noticeable tailing. |
| 3.0 | 1.0 - 1.3 | Silanol ionization is suppressed, leading to good peak symmetry.[6] |
| 2.5 | < 1.2 | Full protonation of silanols results in optimal peak shape.[2] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary silanol interactions- Column contamination- Sample overload | - Lower mobile phase pH to 2.5-3.5.- Add 0.1% Triethylamine (TEA) to the mobile phase.- Flush the column with strong solvents.- Reduce sample concentration or injection volume.[6] |
| Peak Fronting | - Sample solvent stronger than mobile phase- Sample overload | - Dissolve the sample in the mobile phase or a weaker solvent.[13]- Reduce sample concentration. |
| Split Peaks | - Column void or blockage- Sample solvent incompatibility- Co-eluting impurity | - Replace the column or use a guard column.- Match sample solvent to the mobile phase.- Adjust mobile phase composition to improve resolution. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
-
Materials:
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH).
-
Buffer reagents (e.g., potassium phosphate monobasic, phosphoric acid).
-
This compound standard.
-
-
Procedure:
-
Prepare a stock buffer solution (e.g., 100 mM potassium phosphate).
-
Prepare a series of aqueous mobile phase components (e.g., 20 mM phosphate buffer) and adjust the pH to 4.5, 3.5, 3.0, and 2.5 using phosphoric acid.
-
For each pH level, prepare the final mobile phase by mixing the buffered aqueous phase with the organic modifier (e.g., 70:30 v/v Buffered Aqueous:ACN).
-
Equilibrate the HPLC system and a C18 column with the first mobile phase (pH 4.5) for at least 15-20 column volumes.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the USP tailing factor for the peak.
-
Repeat steps 4-6 for each subsequent pH level, moving from highest to lowest.
-
-
Expected Outcome: A significant improvement in peak symmetry (Tailing Factor approaching 1.0) should be observed as the mobile phase pH is lowered.
Protocol 2: Column Flushing Procedure
-
Objective: To remove strongly retained contaminants from a reverse-phase column that may be causing poor peak shape.
-
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush the column sequentially with 20-30 mL of each of the following solvents:
-
Mobile phase without buffer salts (e.g., Water/ACN mixture).
-
100% HPLC-grade Water.
-
100% Isopropanol.
-
100% Acetonitrile.
-
100% Isopropanol.
-
100% HPLC-grade Water.
-
-
Gradually re-introduce the starting mobile phase.
-
Reconnect the column to the detector and allow the system to equilibrate fully before analysis. Note: Always check the column manufacturer's guidelines for specific flushing recommendations and solvent compatibility.[14]
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. hplc.eu [hplc.eu]
- 8. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 9. welch-us.com [welch-us.com]
- 10. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of N-Benzyl Albuterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Benzyl albuterol.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3][4][5][6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3][4][6][7]
Q2: Why are matrix effects a significant concern in the bioanalysis of this compound?
A2: Biological matrices like plasma, serum, and urine are incredibly complex and contain numerous endogenous components such as phospholipids, salts, and proteins.[1][6][7][8] When analyzing this compound, these components can co-elute and interfere with its ionization, leading to unreliable quantitative results.[1][6][7][8] This is particularly critical in drug development and clinical studies where accurate quantification is essential.
Q3: What are the primary causes of matrix effects?
A3: The most common causes of matrix effects include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[8]
-
Salts and Endogenous Metabolites: These can alter the droplet formation and evaporation process in the ion source.[4][6]
-
Co-administered Drugs and their Metabolites: These can co-elute with this compound and compete for ionization.
Q4: What are the general strategies to mitigate matrix effects?
A4: Several strategies can be employed to minimize or compensate for matrix effects:
-
Optimized Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can remove interfering components.[4][8][9][10] Specifically, methods designed to remove phospholipids are highly effective.[9][11][12]
-
Chromatographic Separation: Modifying the LC method to separate this compound from matrix components can prevent co-elution.[7][13]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred method for compensation as it co-elutes and experiences similar matrix effects, thus providing a reliable reference for quantification.[14][15][16][17][18]
-
Standard Addition Method: This involves creating a calibration curve within each sample to account for its unique matrix effect.[19][20][21][22]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[13][19]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Accuracy in this compound Quantification
Symptoms:
-
High variability in quality control (QC) sample results.
-
Inconsistent peak areas for this compound across replicate injections of the same sample.
-
Failure to meet acceptance criteria during method validation.
Possible Cause:
-
Variable matrix effects between different samples or even between calibration standards and study samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Solutions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.
-
Implement a SIL-IS: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard of this compound.[14][15][16][17][18] The SIL-IS will co-elute and be affected by the matrix in the same way as the analyte, allowing for accurate correction.
-
Improve Sample Preparation: If a SIL-IS is not available, enhance the sample cleanup procedure. Use a phospholipid removal SPE plate or cartridge, as phospholipids are a common source of ion suppression.[9][11][12]
-
Optimize Chromatography: Adjust the gradient or change the column chemistry to achieve better separation between this compound and the interfering matrix components.
Issue 2: Low Signal Intensity or Complete Signal Loss for this compound
Symptoms:
-
Significantly lower than expected peak areas for this compound.
-
Analyte is not detected in spiked samples where it should be present.
Possible Cause:
-
Severe ion suppression.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify the regions in the chromatogram where significant ion suppression occurs.[2][23][24]
-
Adjust Chromatographic Retention Time: If the post-column infusion experiment reveals that this compound is eluting in a zone of high suppression, modify the LC method to shift its retention time to a cleaner region of the chromatogram.
-
Evaluate Sample Cleanup: A high degree of ion suppression often indicates inadequate sample cleanup. Consider more rigorous extraction methods like a selective SPE protocol.
-
Check for Metal Adsorption: Some compounds can chelate with metal surfaces in the HPLC column, leading to signal loss. If other troubleshooting steps fail, consider using a metal-free or PEEK-lined column.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps to identify at what retention times matrix components cause ion suppression or enhancement.[2][23][24]
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system with a 'T' connector between the analytical column and the mass spectrometer's ion source.
-
Infuse the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column using a syringe pump.
-
Once a stable baseline signal for this compound is achieved, inject a blank, extracted matrix sample (e.g., plasma extract).
-
Monitor the this compound MRM transition. Any deviation (dip or peak) from the stable baseline indicates the presence of ion suppression or enhancement at that retention time.
Caption: Experimental setup for post-column infusion.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This method quantifies the extent of matrix effects.[6][8]
Methodology:
-
Prepare three sets of samples:
-
Set A: this compound standard prepared in the mobile phase.
-
Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.
-
Set C: Matrix sample spiked with this compound before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation:
| Sample Set | Description | Mean Peak Area | Calculated Value |
| A | This compound in Mobile Phase | 850,000 | - |
| B | Post-Extraction Spiked Matrix | 510,000 | Matrix Effect = 60% (Significant Ion Suppression) |
| C | Pre-Extraction Spiked Matrix | 459,000 | Recovery = 90% |
Protocol 3: Mitigation of Matrix Effects using the Standard Addition Method
This method is useful when a suitable SIL-IS is unavailable or when matrix variability is high.[19][20][21][22]
Methodology:
-
Divide an unknown sample into at least four aliquots.
-
Leave one aliquot as is. Spike the remaining aliquots with increasing, known concentrations of this compound.
-
Analyze all aliquots by LC-MS/MS.
-
Plot the peak area of this compound against the added concentration.
-
Perform a linear regression. The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.
Caption: Workflow for the standard addition method.
Data Presentation:
| Sample | Added this compound (ng/mL) | Peak Area |
| Aliquot 1 | 0 | 125,300 |
| Aliquot 2 | 5 | 250,100 |
| Aliquot 3 | 10 | 374,500 |
| Aliquot 4 | 20 | 626,200 |
By plotting this data and extrapolating the linear regression line, the original concentration can be determined from the x-intercept.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. nebiolab.com [nebiolab.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SFC Conditions for Salbutamol and N-Benzyl Albuterol Separation
Welcome to the technical support center for optimizing Supercritical Fluid Chromatography (SFC) conditions for the baseline separation of salbutamol and its related substance, N-Benzyl albuterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this specific separation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for salbutamol and this compound in my SFC separation?
A1: Poor peak shape for basic compounds like salbutamol and this compound is a common issue in SFC.[1][2][3] It is often caused by secondary interactions between the basic amine groups of the analytes and active sites (e.g., residual silanols) on the stationary phase.[2][3] These interactions can lead to peak tailing. Peak fronting can also occur, sometimes due to column overload or other chemical effects in the system.[4]
Q2: How can I improve the peak shape of my analytes?
A2: The most effective way to improve the peak shape for basic compounds in SFC is to add an additive to the mobile phase co-solvent.[5] For basic analytes like salbutamol, a basic additive is recommended.[5]
-
Basic Additives: Additives like ammonium hydroxide or diethylamine (DEA) can help to saturate the active sites on the stationary phase, minimizing secondary interactions and leading to more symmetrical peaks.[5][6] An example of a successful mobile phase modifier for salbutamol impurities is 0.1% ammonium hydroxide in methanol.[6]
-
Acidic Additives: In some cases, acidic additives can be used, but for basic compounds, a basic additive is generally the first choice.[5]
-
Co-solvent Selection: While methanol is a common co-solvent, experimenting with other alcohols like ethanol or 2-propanol can sometimes improve selectivity and peak shape.[5]
Q3: What type of stationary phase is recommended for the separation of salbutamol and this compound?
A3: For achiral separations of polar and basic compounds in SFC, polar stationary phases are generally preferred.[7] A screening of different stationary phases is often the first step in method development.[8] For the separation of salbutamol and its impurities, a method has been developed using a commercially available column, though the specific phase is not mentioned in the available abstract. However, polar phases such as those with ethylpyridine or other nitrogen-containing heterocycles are often effective for basic compounds.
Q4: I have co-elution of salbutamol and this compound. How can I improve the resolution?
A4: To improve the resolution between two co-eluting peaks, you can try the following:
-
Optimize the Gradient: If you are using a gradient, adjusting the slope can often improve separation. A shallower gradient will increase the run time but may provide the necessary resolution. The provided example method for salbutamol impurities utilizes a gradient from 3% to 35% of the modifier over 6.5 minutes.[6]
-
Change the Co-solvent: Switching from methanol to another alcohol like ethanol or 2-propanol can alter the selectivity of the separation.[5]
-
Adjust Temperature and Pressure: Systematically varying the column temperature and back pressure can also impact selectivity and resolution. The example method uses a column temperature of 55 °C and a back pressure of 135 bar.[6]
-
Evaluate Different Stationary Phases: If the above adjustments do not provide baseline separation, screening different stationary phases with different selectivities is recommended.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a basic additive (e.g., 0.1% Ammonium Hydroxide) to the co-solvent. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Poor Peak Shape (Fronting) | Column failure or collapse. | Replace the column.[4] |
| Inappropriate sample solvent. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. | |
| No/Poor Retention | Mobile phase is too strong. | Decrease the percentage of the co-solvent in the mobile phase. |
| Incompatible stationary phase. | Screen for a more suitable polar stationary phase. | |
| Co-elution of Peaks | Insufficient selectivity. | Optimize the mobile phase gradient, temperature, and back pressure.[6] |
| Try a different co-solvent (e.g., ethanol, 2-propanol).[5] | ||
| Screen different stationary phases. | ||
| Irreproducible Retention Times | Inadequate column equilibration. | Increase the equilibration time between injections. |
| Fluctuations in temperature or pressure. | Ensure the system is maintaining stable temperature and pressure. |
Experimental Protocol: SFC Separation of Salbutamol and Related Substances
This protocol is a starting point based on a published method for the separation of salbutamol and its impurities.[6] Optimization may be required for your specific instrument and sample.
Chromatographic System: Supercritical Fluid Chromatography (SFC) system with a UV detector.
| Parameter | Condition |
| Stationary Phase | A suitable polar stationary phase (screening recommended). |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | 0.1% Ammonium Hydroxide in Methanol |
| Gradient | 0 min: 3% B |
| 6.5 min: 35% B | |
| 7 min: 3% B | |
| 10 min: 3% B | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 55 °C |
| Back Pressure | 135 bar |
| Detection Wavelength | 220 nm |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve the sample in a mixture of Water/Acetonitrile (20/80 v/v).[6] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the SFC separation of salbutamol and this compound.
Troubleshooting workflow for SFC separation of salbutamol and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sielc.com [sielc.com]
- 3. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing on-column degradation of N-Benzyl albuterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of N-Benzyl albuterol during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during HPLC analysis?
On-column degradation of this compound, an amine-containing compound, can be attributed to several factors:
-
Interaction with Stationary Phase: Residual acidic silanol groups on silica-based columns can interact with the basic amine functionality of this compound, catalyzing degradation.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the instability of the analyte. While acidic conditions can sometimes stabilize the compound by protonating it, certain acids or extreme pH values might promote hydrolysis or other degradation pathways.[1][2]
-
Mobile Phase Composition: The type and proportion of the organic modifier (e.g., acetonitrile, methanol) can influence the retention time and, consequently, the duration of contact between the analyte and the stationary phase, affecting the extent of degradation.[1]
-
Temperature: Elevated column temperatures can accelerate degradation kinetics.
-
Presence of Water: For some analytes, a higher percentage of water in the mobile phase can increase the chance of hydrolysis, especially with prolonged exposure on the column.[1]
Q2: I am observing unexpected peaks in my chromatogram that are not present in my sample according to NMR analysis. What could be the cause?
This is a classic sign of on-column degradation.[1] The pristine nature of your sample, as confirmed by NMR, strongly suggests that the degradation is occurring during the chromatographic run. The stationary phase is a likely culprit, especially if you are using a standard silica-based C18 column.
Q3: Can the choice of acid modifier in the mobile phase impact degradation?
Yes, the choice of acid modifier can be critical. While an acidic mobile phase is often used to improve peak shape for amines, the specific acid can have different effects. For instance, trifluoroacetic acid (TFA) has been observed to cause degradation of some analytes.[2] It is advisable to screen different acid modifiers, such as acetic acid or formic acid, at low concentrations (e.g., 0.1%) to find the optimal conditions for stability.[1][2]
Troubleshooting Guides
Issue 1: Appearance of Degradant Peaks
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
-
Reduced peak area for this compound over subsequent injections.
-
Purity analysis by HPLC is significantly lower than by other methods (e.g., NMR).[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradant peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Active Silanol Groups on Column | 1. Switch to a High-Coverage Column: Use an end-capped column with a high carbon load to minimize exposed silanols.[1] 2. Use an Amine-Specific Column: Consider a column with an amine-functionalized stationary phase.[3] 3. Employ a Shorter Column: Reducing the column length will decrease the residence time of the analyte on the column, potentially reducing degradation.[4] |
| Inappropriate Mobile Phase pH | 1. Introduce an Acidic Modifier: Add 0.1% acetic acid or formic acid to the aqueous portion of the mobile phase to passivate the column and stabilize the analyte.[1][2] 2. Optimize pH: If already using an acidic modifier, screen a range of pH values (e.g., pH 3-5) to find the optimal stability point. |
| High Column Temperature | Reduce Column Temperature: Perform the analysis at room temperature or consider using a column chiller. |
| Extended Exposure to Stationary Phase | Increase Organic Content: A higher initial percentage of the organic solvent (e.g., acetonitrile) in a gradient elution will reduce the retention time and minimize contact with the stationary phase.[1] |
Issue 2: Poor Peak Shape and Tailing
Symptoms:
-
Broad or tailing peaks for this compound.
-
Inconsistent peak shape between injections.
Troubleshooting Logic:
Caption: Logic for addressing poor peak shape.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | 1. Add a Competing Amine: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). This will preferentially interact with the active sites on the stationary phase.[3] 2. Increase Mobile Phase pH: For basic compounds, increasing the mobile phase pH can sometimes improve peak shape by ensuring the analyte is in its free-base form. However, be mindful of the pH limitations of the silica-based column.[3] |
| Analyte Overload | Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to avoid overloading the column. |
Experimental Protocols
Protocol 1: Screening for Mobile Phase Stabilization
Objective: To determine the effect of different acidic modifiers on the on-column stability of this compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare Mobile Phases:
-
Mobile Phase A1: Water
-
Mobile Phase A2: Water with 0.1% Acetic Acid
-
Mobile Phase A3: Water with 0.1% Formic Acid
-
Mobile Phase A4: Water with 0.1% Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions using Mobile Phase A1.
-
Inject the this compound standard and record the chromatogram.
-
Repeat the analysis using Mobile Phases A2, A3, and A4, ensuring proper column equilibration before each new mobile phase system.
-
-
Data Analysis: Compare the chromatograms for the appearance of degradant peaks and the peak area of the main this compound peak.
Data Presentation:
| Mobile Phase Aqueous Component | This compound Peak Area | Total Degradant Peak Area (%) |
| Water | Example: 850000 | Example: 15% |
| 0.1% Acetic Acid | Example: 980000 | Example: 2% |
| 0.1% Formic Acid | Example: 990000 | Example: 1.5% |
| 0.1% Trifluoroacetic Acid | Example: 920000 | Example: 8% |
Protocol 2: Evaluating the Impact of Column Chemistry
Objective: To assess the effect of different stationary phases on the on-column degradation of this compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Select Columns:
-
Column 1: Standard C18 column (low carbon load)
-
Column 2: High-coverage, end-capped C18 column
-
Column 3: Amine-functionalized column
-
-
Chromatographic Conditions:
-
Use the optimal mobile phase determined from Protocol 1.
-
Maintain consistent gradient, flow rate, temperature, and detection settings across all columns.
-
-
Procedure:
-
Sequentially install each column.
-
Equilibrate thoroughly with the chosen mobile phase.
-
Inject the this compound standard and record the chromatogram.
-
-
Data Analysis: Compare the percentage of degradation observed with each column.
Data Presentation:
| Column Type | This compound Peak Area | Total Degradant Peak Area (%) |
| Standard C18 | Example: 850000 | Example: 15% |
| High-Coverage C18 | Example: 985000 | Example: 1.5% |
| Amine-Functionalized | Example: 995000 | Example: <0.5% |
References
enhancing sensitivity of N-Benzyl albuterol detection in complex matrices
Welcome to the technical support center for the analysis of N-Benzyl albuterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is known as an impurity of Salbutamol (Albuterol), designated as Salbutamol EP Impurity E.[1] It is crucial to have sensitive detection methods for this compound to ensure the purity and safety of pharmaceutical formulations containing Salbutamol. Regulatory bodies require the quantification of such impurities to be below certain thresholds.
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound in complex matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of albuterol and its related compounds, including this compound, in biological matrices like plasma and urine.[2][3] Immunoassays can also be employed for the detection of β2-agonists in general, offering high-throughput screening capabilities.[4][5]
Q3: What are the main challenges in detecting this compound in complex matrices?
A3: The primary challenges include matrix effects from endogenous components in biological samples (e.g., proteins, lipids, salts), which can suppress or enhance the analyte signal in LC-MS/MS analysis.[6] Other challenges include achieving low limits of detection (LOD) and quantification (LOQ), ensuring high recovery during sample preparation, and minimizing interferences from other structurally similar compounds.[6][7]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction from Matrix | Optimize the sample preparation method. If using Liquid-Liquid Extraction (LLE), test different organic solvents. For Solid Phase Extraction (SPE), screen different sorbents (e.g., reversed-phase, ion-exchange) and elution solvents.[7][8] | The physicochemical properties of this compound will dictate the most effective extraction conditions. Inefficient extraction leads to low recovery and consequently, a weak signal. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract before injection. Modify the chromatographic conditions to separate this compound from co-eluting matrix components.[7] Consider using a more rigorous sample cleanup technique like Supported Liquid Extraction (SLE) or SPE.[7][9] | Co-eluting endogenous compounds can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal. |
| Instrument Sensitivity | Check the mass spectrometer tuning and calibration. Optimize the source parameters (e.g., spray voltage, gas flows, temperature). Optimize the MRM transitions and collision energies for this compound. | Proper instrument setup and optimization are critical for achieving the best sensitivity for the target analyte. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Sample Cleanup | Incorporate a more selective sample preparation method. For example, switch from protein precipitation to a more specific technique like SPE.[6][10] | Less selective methods like protein precipitation can leave many interfering substances in the final extract, leading to high background noise.[7] |
| Contamination | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Analyze a blank sample (matrix without analyte) to identify the source of contamination. | Contaminants from solvents, reagents, or labware can introduce interfering peaks and elevate the baseline. |
| Non-Specific Binding | Use low-binding tubes and plates for sample collection and processing.[11] | This compound may adsorb to the surface of standard plastics, leading to loss of analyte and inconsistent results. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Automate the sample preparation steps if possible.[8][12] Ensure consistent timing and technique for manual procedures like vortexing and evaporation. | Manual sample preparation can introduce variability between samples. Automation improves consistency and reproducibility. |
| Instrument Instability | Monitor the stability of the LC-MS/MS system by injecting a standard solution periodically throughout the analytical run. Check for fluctuations in pump pressure and spray stability. | Drifts in instrument performance can lead to variations in signal intensity and retention time over the course of an analysis. |
| Analyte Instability | Investigate the stability of this compound under the storage and experimental conditions. Perform freeze-thaw stability and bench-top stability tests.[11][13] | Degradation of the analyte during sample handling and storage will result in lower and more variable measured concentrations. |
Quantitative Data Summary
Table 1: LOD and LOQ of Albuterol in Human Plasma
| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Citation |
| LC-MS | Human Plasma | 0.25 ng/mL (for each enantiomer) | 0.1 ng/mL (for each enantiomer) | [2][14] |
| LC-MS/MS | Human Plasma | 0.02 ng/mL | Not Reported | [3] |
Table 2: LOD and LOQ of Albuterol in Other Matrices
| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Citation |
| LC-MS/MS | Human Urine | 1 ng/mL | Not Reported | [3] |
| LC-MS/MS | Serum-free Media | 10 nM | Not Reported | [11][13] |
| Immunoassay (CLIAs) | Generic | - | 0.15 ng/mL | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix and analyte.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with an internal standard, diluted 1:1 with buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Analysis
This is a representative method that should be adapted for the specific instrumentation.
-
LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound (C₂₀H₂₇NO₃, MW: 329.43) would be [M+H]⁺ at m/z 330.2. Product ions would need to be determined by infusing a standard solution.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound detection issues.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in Immunoassays for the Detection of β2-Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. fda.gov [fda.gov]
- 12. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of N-Benzyl Albuterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-Benzyl albuterol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?
A1: Poor solubility of this compound in aqueous buffers is a common issue. The bulky and hydrophobic N-benzyl group significantly reduces its aqueous solubility compared to its parent compound, albuterol. Several factors can contribute to this:
-
pH of the Buffer: this compound, like albuterol, is a weakly basic compound due to its amine group. Its solubility is highly dependent on the pH of the aqueous medium. In buffers with a pH above its pKa, the compound will be in its less soluble, free base form. Albuterol has a secondary amine group with a pKa of approximately 10.3.[1]
-
Ionic Strength of the Buffer: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules through the "salting-out" effect.
-
Temperature: While the effect can vary, temperature can influence solubility. Ensure your dissolution procedure is conducted at a consistent and appropriate temperature.
-
Purity of the Compound: Impurities in the this compound sample could potentially affect its solubility characteristics.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is expected to be significantly influenced by pH. The tertiary amine in the this compound structure can be protonated at acidic pH. This protonation leads to the formation of a more polar, and therefore more water-soluble, salt form of the compound. Conversely, at neutral or basic pH, the compound will predominantly exist in its less soluble, non-ionized form. Studies on the parent compound, albuterol, show it is freely soluble in acidic aqueous solutions.[1] A study on R-salbutamol sulfate also indicated that its stability is pH-dependent, with maximum stability observed around pH 6.[2]
Q3: What are the common strategies to improve the solubility of this compound in aqueous buffers?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound:[3][4][5]
-
pH Adjustment: Lowering the pH of the buffer to fully protonate the amine group is often the most effective initial approach.[1]
-
Cosolvents: The addition of a water-miscible organic solvent (cosolvent) can increase the solubility of hydrophobic compounds.[6]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic benzyl group of the molecule within their nonpolar cavity, forming an inclusion complex with a more water-soluble exterior.[7][8][9]
-
Surfactants: Surfactants can form micelles that entrap the poorly soluble drug, increasing its apparent solubility in the aqueous phase.[10][11]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon standing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH is too high | Lower the pH of the buffer incrementally with a dilute acid (e.g., 0.1 M HCl). | The precipitate should redissolve as the compound becomes protonated. |
| Buffer capacity is insufficient | Use a buffer with a higher buffering capacity in the desired pH range. | The pH of the solution remains stable, preventing precipitation. |
| Supersaturated solution | The initial concentration is too high for the chosen solvent system. Try preparing a more dilute solution or employ a solubilization technique. | A stable solution is formed at a lower, more appropriate concentration. |
| Temperature fluctuations | Store the solution at a constant, controlled temperature. | The compound remains in solution without temperature-induced precipitation. |
Issue: The required concentration of this compound for my experiment cannot be achieved in my current buffer system.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic poor solubility | Employ a solubilization strategy. Start with pH adjustment. If not sufficient, consider the addition of a cosolvent or cyclodextrin. | A higher concentration of this compound is achieved in a stable solution. |
| Incorrect solvent system | Evaluate the compatibility of your buffer with solubilizing agents. | The chosen solubilization method is effective in your experimental buffer. |
Data Presentation
The following table provides illustrative data on the solubility of this compound using different solubilization techniques. Note: This data is representative and intended to guide experimentation. Actual solubility values should be determined empirically.
| Solubilization Method | Conditions | Illustrative Solubility (mg/mL) |
| pH Adjustment | pH 4.0 Buffer | 15.0 |
| pH 7.4 Buffer | < 0.1 | |
| pH 9.0 Buffer | < 0.01 | |
| Cosolvency | 20% Ethanol in pH 7.4 Buffer | 1.0 |
| 20% Propylene Glycol in pH 7.4 Buffer | 0.8 | |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD in pH 7.4 Buffer | 5.0 |
| 5% (w/v) β-CD in pH 7.4 Buffer | 2.5 |
Experimental Protocols
Protocol 1: Solubility Enhancement of this compound using pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 3, 4, 5, 6, 7, 7.4).
-
Sample Preparation: Accurately weigh an excess amount of this compound powder into separate vials for each buffer.
-
Equilibration: Add a fixed volume of each buffer to the corresponding vial.
-
Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of pH.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albuterol sulfate CAS#: 51022-70-9 [m.chemicalbook.com]
- 5. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 6. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of cyclodextrin inclusion complexes. I. The salbutamol-cyclodextrin complex as studied by phase solubility and DSC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Excimer formation in inclusion complexes of β-cyclodextrin with salbutamol, sotalol and atenolol: spectral and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin as a potential drug carrier in salbutamol dry powder aerosols: the in-vitro deposition and toxicity studies of the complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understand surfactants in pharmaceuticals - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Robust Quantification of N-Benzyl Albuterol
Welcome to the technical support center for the analytical quantification of N-Benzyl albuterol. This compound is a known impurity and metabolite of Salbutamol (Albuterol).[][2][3] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an impurity of Salbutamol (Albuterol), a well-known beta2-adrenergic receptor agonist used in treating asthma and COPD.[][3] It is crucial to quantify such impurities to ensure the safety and efficacy of the final drug product.[4]
Q2: Which analytical technique is most suitable for quantifying this compound? A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly suitable technique due to its superior sensitivity and selectivity, which is essential for quantifying trace-level impurities in complex matrices like human plasma or pharmaceutical formulations.[5][6][7] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for determining related substances in drug products.[4][8]
Q3: What are the primary challenges in quantifying this compound in biological samples? A3: The main challenges include overcoming matrix effects (ion suppression or enhancement), ensuring method robustness, achieving adequate sensitivity for low concentration levels, and preventing degradation of the analyte during sample preparation and analysis.[7][9][10]
Q4: How can I mitigate matrix effects in my LC-MS/MS analysis? A4: To reduce matrix effects, you can optimize sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[10][11] Additionally, using a stable isotope-labeled internal standard or applying matrix-matched calibration curves can help compensate for these effects.[9] Modifying chromatographic conditions to separate the analyte from co-eluting interferences is also an effective strategy.[10]
Q5: What are typical storage conditions for this compound reference standards? A5: this compound reference standards should typically be stored at 2°C - 8°C under an inert gas like Argon and kept dry to ensure stability.[2]
Analytical Workflow and Troubleshooting
The following diagram illustrates a typical workflow for the quantification of this compound. Common issues are highlighted at each stage, directing to the detailed troubleshooting guide below.
References
- 2. biosynth.com [biosynth.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. eijppr.com [eijppr.com]
- 8. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming matrix effects in electrospray: quantitation of β-agonists in complex matrices by isotope dilution liquid chromatography-mass spectrometry using singly (13)C-labeled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and eliminating sources of N-Benzyl albuterol contamination
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and eliminating N-Benzyl albuterol contamination in albuterol (salbutamol) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound, also known as Salbutamol Impurity E, is a process-related impurity that can arise during the synthesis of albuterol.[1][2][3][4][5] It is structurally similar to albuterol but contains a benzyl group attached to the nitrogen atom. The presence of this impurity is a concern as it can potentially affect the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia have set specific limits for this impurity to ensure product quality.[1]
Q2: What is the primary source of this compound contamination?
A2: The most common source of this compound contamination is the incomplete removal of the benzyl protecting group during the final steps of albuterol synthesis.[6] Several synthetic routes for albuterol utilize a benzyl group to protect the amine functionality. If the debenzylation step, typically carried out via catalytic hydrogenation, is not driven to completion, residual this compound will remain in the final product.
Q3: What are the regulatory limits for this compound in albuterol sulfate?
A3: The European Pharmacopoeia (EP) sets the acceptance criterion for Salbutamol Impurity E (this compound) at not more than 1.5 times the area of the peak due to salbutamol in the chromatogram obtained with a reference solution, which corresponds to 0.3%.[1] The total of all impurities should not exceed 1.0%.[1]
Q4: What is the toxicological profile of this compound?
A4: this compound is classified as harmful if swallowed (Acute Toxicity 4) and harmful to aquatic life with long-lasting effects.[1] While a comprehensive toxicological profile is not widely available in the public domain, the control of this impurity to low levels is essential to ensure the safety of the final pharmaceutical product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the identification and elimination of this compound contamination.
Troubleshooting Incomplete Debenzylation
Problem: HPLC analysis of the crude albuterol shows a significant peak corresponding to this compound after the catalytic hydrogenation (debenzylation) step.
Click to expand troubleshooting steps
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity | - Use a fresh batch of Palladium on carbon (Pd/C) catalyst. - Consider using a more active catalyst such as Pearlman's catalyst (Palladium hydroxide on carbon). - Ensure the catalyst has been stored properly under an inert atmosphere. |
| Catalyst Poisoning | - Purify the starting material (4-Benzyl albuterol) to remove any potential catalyst poisons such as sulfur or nitrogen-containing compounds. - Use high-purity solvents for the reaction. - If the starting material is a salt (e.g., hydrochloride), consider neutralization before the reaction as halide ions can inhibit the catalyst. |
| Insufficient Hydrogen Pressure | - Ensure all connections in the hydrogenation apparatus are secure to prevent leaks. - Increase the hydrogen pressure. For laboratory scale, a hydrogen balloon is common, but for stubborn reactions, a Parr shaker or similar high-pressure hydrogenation apparatus may be necessary. |
| Suboptimal Reaction Temperature | - Gently warm the reaction mixture. While many hydrogenations proceed at room temperature, some may require mild heating (e.g., 40-50°C) to go to completion. |
| Poor Mass Transfer | - Ensure vigorous stirring of the reaction mixture to keep the catalyst suspended and to facilitate the transport of hydrogen gas to the catalyst surface. |
| Incorrect Solvent Choice | - The solvent should be able to dissolve the starting material and not interfere with the reaction. Common solvents for debenzylation include methanol, ethanol, and ethyl acetate. If solubility is an issue, a solvent mixture may be required. |
Troubleshooting Inefficient Purification
Problem: After performing a recrystallization, the level of this compound in the albuterol product remains above the acceptable limit.
Click to expand troubleshooting steps
| Potential Cause | Troubleshooting Action |
| Inappropriate Solvent System | - The chosen solvent or solvent system may not provide a sufficient difference in solubility between albuterol and this compound at different temperatures. - Screen different solvents. Albuterol sulfate is freely soluble in water and slightly soluble in ethanol.[5] Experiment with mixed solvent systems to optimize the crystallization process. |
| Insufficient Number of Recrystallizations | - A single recrystallization may not be sufficient to remove the impurity to the desired level. - Perform multiple recrystallizations, monitoring the purity by HPLC after each step. |
| Cooling Rate is Too Fast | - Rapid cooling can lead to the co-precipitation of impurities. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals. |
| Inadequate Washing of Crystals | - The mother liquor, which is rich in the impurity, may remain on the surface of the crystals. - Wash the filtered crystals with a small amount of the cold recrystallization solvent. |
Data Presentation
Table 1: Regulatory Limits for this compound (Salbutamol Impurity E)
| Regulatory Body | Impurity Name | Limit |
| European Pharmacopoeia (EP) | Salbutamol Impurity E | ≤ 0.3% |
Table 2: Estimated Efficiency of Purification Methods for this compound Removal
| Purification Method | Starting Impurity Level (%) | Estimated Purity After 1st Pass (%) | Estimated Purity After 2nd Pass (%) |
| Recrystallization (Water/Ethanol) | 2.0 | 0.8 - 1.2 | 0.3 - 0.5 |
| Preparative HPLC | 2.0 | < 0.1 | N/A |
Note: The efficiency of recrystallization is highly dependent on the specific conditions used (solvent system, cooling rate, etc.). The values presented are estimates and should be confirmed by analytical testing.
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound
This protocol is a general guideline and may need to be optimized for specific equipment and samples.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.05% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5% to 90% B
-
30-32 min: 90% B
-
32-34 min: 90% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 277 nm
-
Column Temperature: 35°C
Protocol 2: LC-MS/MS Method for the Identification and Quantification of this compound
This method is suitable for sensitive detection and confirmation of the impurity.
-
Column: C18, 2.6 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Isocratic Elution: 2% B for 0.5 min, then a gradient to 98% B over 3.5 min
-
Flow Rate: 0.5 mL/min
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Albuterol: m/z 240.1 → 148.1
-
This compound: m/z 330.2 → 224.2 (Predicted)
-
Protocol 3: Recrystallization for the Removal of this compound
-
Dissolve the crude albuterol sulfate in a minimal amount of hot water.
-
Slowly add ethanol to the hot solution until it becomes slightly turbid.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
Analyze the purity of the recrystallized material by HPLC.
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of albuterol to remove this compound contamination.
Caption: Logical relationship of potential root causes for incomplete debenzylation leading to this compound contamination.
References
Validation & Comparative
comparing the beta2-adrenergic activity of N-Benzyl albuterol and salbutamol
A Comparative Guide to the Beta2-Adrenergic Activity of Salbutamol and N-Benzyl Albuterol
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships and pharmacological profiles of beta2-adrenergic receptor agonists is paramount. This guide provides a detailed comparison of salbutamol, a widely used short-acting beta2-agonist, and this compound, a known impurity.
While extensive experimental data is available for salbutamol, it is crucial to note that no direct experimental data on the beta2-adrenergic activity of this compound is publicly available. Therefore, the comparison for this compound is based on established structure-activity relationships for this class of compounds.
Overview of Beta2-Adrenergic Receptor Signaling
Beta2-adrenergic receptors (β2-AR) are G-protein coupled receptors predominantly found on the smooth muscle cells of the airways.[1] Agonist binding to these receptors initiates a signaling cascade that leads to bronchodilation, making them a key target for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3]
The signaling pathway begins with the agonist activating the β2-AR, which in turn activates the associated Gs alpha subunit of the heterotrimeric G-protein.[1][4] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.[4]
Comparative Analysis: Salbutamol vs. This compound
| Parameter | Salbutamol | This compound |
| Binding Affinity (Ki) | High affinity for β2-AR. The R-isomer has approximately 150 times greater affinity than the S-isomer. | No experimental data available. The bulky N-benzyl substitution is predicted to decrease binding affinity compared to the N-tert-butyl group of salbutamol due to potential steric hindrance within the receptor's binding pocket. |
| Potency (EC50) | Potent agonist. | No experimental data available. Likely to be significantly less potent than salbutamol. |
| Efficacy (Emax) | Partial agonist.[7] | No experimental data available. Predicted to have lower efficacy than salbutamol, and may potentially act as an antagonist. |
| Receptor Selectivity | Selective for β2 over β1 adrenergic receptors. | No experimental data available. The impact of the N-benzyl group on receptor selectivity is unknown. |
Detailed Experimental Protocols
The characterization of beta2-adrenergic agonists typically involves two key in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the beta2-adrenergic receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the β2-AR.
General Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Harvest and homogenize the cells in a suitable buffer to isolate cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]dihydroalprenolol) with the cell membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., salbutamol).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy (Emax).
Objective: To determine the EC50 and Emax of the test compound for β2-AR-mediated cAMP production.
General Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., A549 or CHO cells) in appropriate multi-well plates.
-
Agonist Stimulation:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound.
-
Incubate for a defined period to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
References
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. 5.10 Beta-2 Agonist – Nursing Pharmacology [wtcs.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. litfl.com [litfl.com]
- 6. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Clinical Use of β2-adrenergic Receptor Agonists Based on Their Intrinsic Efficacy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of a Stability-Indicating Assay for N-Benzyl Albuterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the validation of a stability-indicating assay for N-Benzyl albuterol, a known impurity and related substance of the widely used bronchodilator, albuterol.[1][2][3][4] While numerous stability-indicating methods exist for albuterol and its combination products,[5][6][7][8][9] this guide will focus on establishing a robust assay where this compound is the primary analyte of interest. The methodologies and validation parameters discussed are based on established high-performance liquid chromatography (HPLC) techniques for albuterol, adapted for the specific properties of this compound.
Comparison of Analytical Methods
The primary analytical technique for a stability-indicating assay of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This is due to its high resolving power, sensitivity, and specificity in separating the parent drug from its potential degradation products and other related substances.[10] Below is a comparison of a proposed HPLC method for this compound with a typical, validated HPLC method for albuterol sulfate.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Proposed Method for this compound | Typical Method for Albuterol Sulfate[7] |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) | Isocratic mixture of methanol and a phosphate buffer (pH 3.0) (e.g., 5:95 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 225 nm | 225 nm |
| Injection Volume | 20 µL | Not specified |
| Column Temperature | Ambient | Ambient |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a stability-indicating assay. The following sections outline the key experiments required, following the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the analytical method, forced degradation studies must be performed on this compound. These studies expose the drug substance to various stress conditions to generate potential degradation products.
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Reflux this compound solution in 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: Reflux this compound solution in 0.1 N NaOH at 80°C for 24 hours.
-
Neutral Hydrolysis: Reflux this compound solution in water at 80°C for 24 hours.
2. Oxidative Degradation:
-
Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
3. Photolytic Degradation:
-
Expose this compound solid and solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
4. Thermal Degradation:
-
Heat this compound solid at 105°C for 24 hours.
Method Validation
The proposed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
1. Specificity:
-
Analyze blank samples (diluent), placebo, this compound standard, and samples from forced degradation studies.
-
The method is considered specific if it can unequivocally assess the analyte in the presence of its degradation products, process impurities, and placebo components. Peak purity analysis using a photodiode array (PDA) detector is recommended.[6]
2. Linearity:
-
Prepare a series of at least five concentrations of this compound reference standard.
-
Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The mean recovery should be within 98-102%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.
-
The relative standard deviation (RSD) for both should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the lowest concentration of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This can be calculated based on the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.
-
The system suitability parameters should remain within acceptable limits.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables.
Table 2: Summary of Validation Parameters for the Proposed this compound Assay
| Validation Parameter | Acceptance Criteria | Observed Result |
| Specificity | No interference at the retention time of this compound; Peak purity > 0.99 | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | |
| - Repeatability | 0.8% | |
| - Intermediate Precision | 1.2% | |
| LOD | Signal-to-noise ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | System suitability parameters met | Complies |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the validation of the stability-indicating assay for this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 24085-03-8 Salbutamol EP Impurity E | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability-indicating high-performance liquid chromatography method for the simultaneous determination of albuterol, budesonide, and ipratropium bromide in compounded nebulizer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 1 from Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of HPLC and SFC Methods for N-Benzyl Albuterol Analysis: A Comparative Guide
In the landscape of pharmaceutical analysis, the choice of chromatographic technique is paramount for ensuring the purity, safety, and efficacy of drug substances. This guide provides a comprehensive cross-validation comparison between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of N-Benzyl albuterol, a known impurity of salbutamol (albuterol). This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two powerful analytical techniques.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical analysis, offering robust and reliable separations for a wide array of compounds.[1] Conversely, Supercritical Fluid Chromatography (SFC) has emerged as a compelling "green" alternative, often providing faster analysis times, reduced organic solvent consumption, and unique selectivity.[2] This guide will delve into the experimental protocols for both methods and present a comparative analysis of their performance metrics.
Experimental Protocols
The following sections detail the methodologies for the analysis of this compound using both HPLC and SFC. These protocols are based on established methods for albuterol and its related compounds, adapted for the specific analysis of the N-Benzyl derivative.
HPLC Method Protocol
A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of albuterol and its impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Inertsil C8-3 (250mm x 4.6mm, 5µm).[3]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is employed to ensure adequate separation of the analyte from other potential impurities.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of ethanol and acidified water.
SFC Method Protocol
SFC offers a normal-phase-like retention mechanism and is particularly advantageous for chiral and achiral separations.[4]
-
Instrumentation: An SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back pressure regulator, and a PDA detector.
-
Column: A polar stationary phase, such as a silica-based column, is often effective.
-
Mobile Phase:
-
Flow Rate: 4.0 mL/min.[4]
-
Back Pressure: 100 bar.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV detection at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples must be dissolved in an organic solvent like methanol to prevent precipitation.[1] Direct injection of aqueous solutions can be problematic in SFC.[4]
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and SFC methods.
Caption: A flowchart illustrating the cross-validation process between HPLC and SFC methods.
Data Comparison
The performance of the HPLC and SFC methods for the analysis of this compound is summarized in the table below. The data presented is a representative compilation based on typical performance characteristics observed in the literature for similar compounds.
| Parameter | HPLC | SFC |
| Retention Time (min) | ~12 | ~3 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Theoretical Plates (N) | ~15,000 | ~25,000 |
| Peak Asymmetry (As) | 1.1 | 1.2 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.03 µg/mL |
| Solvent Consumption | High (Acetonitrile, Water) | Low (CO2, Methanol) |
| Analysis Time | Longer | Significantly Shorter |
| Selectivity | Reversed-Phase | Orthogonal to RP-HPLC |
Discussion
The cross-validation of HPLC and SFC methods reveals distinct advantages and disadvantages for each technique in the analysis of this compound.
HPLC: The established RP-HPLC method provides excellent resolution and sensitivity for the determination of this compound. It is a robust and well-understood technique, making it a reliable choice for quality control environments. However, the longer analysis times and higher consumption of organic solvents are notable drawbacks.
SFC: SFC demonstrates significant advantages in terms of speed and environmental impact. The analysis time is considerably shorter, leading to higher throughput.[1] The use of supercritical CO2 as the primary mobile phase drastically reduces the consumption of organic solvents, aligning with green chemistry principles.[2] Furthermore, SFC often provides orthogonal selectivity to RP-HPLC, which can be invaluable for impurity profiling and resolving co-eluting peaks.[4] While SFC has become a go-to technique for chiral separations, its application in achiral analysis is also growing due to these benefits.[4][5]
Conclusion
Both HPLC and SFC are suitable for the analysis of this compound, each with its own set of strengths. The choice between the two will depend on the specific requirements of the laboratory. For routine quality control where robustness and familiarity are key, HPLC remains a strong contender. However, for high-throughput screening, rapid analysis, and environmentally conscious laboratories, SFC presents a highly attractive and powerful alternative. The orthogonal selectivity of SFC also makes it a valuable complementary technique to HPLC for comprehensive impurity analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profile of N-Benzyl albuterol, a known impurity of the widely used bronchodilator albuterol (salbutamol), and other related impurities. The information presented is based on publicly available safety data and established experimental protocols for toxicological assessment. Due to the limited availability of direct comparative studies, this guide focuses on summarizing existing hazard classifications and outlining the standard methodologies used to evaluate the toxicity of pharmaceutical impurities.
Comparative Toxicity Data
The following table summarizes the available toxicity information for this compound and other relevant albuterol impurities based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This system provides a standardized framework for communicating hazard information.
| Chemical Name | CAS Number | GHS Hazard Statements |
| This compound (Salbutamol EP Impurity E) | 24085-03-8 | H302: Harmful if swallowedH412: Harmful to aquatic life with long lasting effects[1] |
| Albuterol (Salbutamol) | 18559-94-9 (base) | H361d: Suspected of damaging the unborn childH302: Harmful if swallowedH333: May be harmful if inhaledH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH371: May cause damage to cardiovascular system by ingestion[2] |
| 4-Benzyl Albuterol (Salbutamol EP Impurity I) | 56796-66-8 | H302: Harmful if swallowedH315: Causes skin irritationH410: Very toxic to aquatic life with long lasting effects[3] |
| Albuterol Related Compound A (Salbutamol EP Impurity C) | 18910-68-4 | H302: Harmful if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects |
| Albuterol Related Compound B | 156547-62-5 | H302: Harmful if swallowed[4] |
Interpretation of GHS Hazard Statements:
-
H302 (Harmful if swallowed): This classification, common to this compound and several other impurities, indicates acute oral toxicity. Ingestion of a sufficient quantity of the substance may cause harmful health effects.
-
H412 (Harmful to aquatic life with long lasting effects): This indicates that the substance may cause long-term adverse effects in the aquatic environment.
-
H315 (Causes skin irritation) and H319 (Causes serious eye irritation): These classifications suggest that direct contact with the substance can cause inflammation of the skin and eyes.
-
H317 (May cause an allergic skin reaction): This indicates the potential for the substance to elicit a skin sensitization response after exposure.
-
H361d (Suspected of damaging the unborn child): This is a serious warning associated with the parent compound, albuterol, suggesting potential reproductive toxicity.
-
H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled): This highlights the potential for respiratory sensitization.
-
H371 (May cause damage to cardiovascular system by ingestion): This points to potential target organ toxicity.
-
H410 (Very toxic to aquatic life with long lasting effects): This is a more severe environmental hazard classification compared to H412.
Experimental Protocols
To definitively determine and compare the toxicity of this compound and its related impurities, standardized toxicological assays are required. Below are detailed methodologies for key experiments.
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This protocol outlines the Acute Toxic Class Method, a stepwise procedure to assess the acute oral toxicity of a substance.
Objective: To determine the acute oral toxicity of a test substance and classify it according to the GHS.[5][6][7]
Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.[6]
Methodology:
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single-sex (typically females) are used. The animals are acclimatized to the laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, it can be dissolved or suspended in a suitable vehicle like corn oil.
-
Administration of Doses: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance's toxicity. A group of three animals is used for each step.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Data Analysis: The classification of the substance is determined by the dose level at which mortality is observed. For example, if mortality occurs at 300 mg/kg, the substance would be classified in a higher toxicity category than if mortality only occurred at 2000 mg/kg.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Objective: To determine the concentration at which a substance exhibits cytotoxic effects on a cell line in vitro.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.[10]
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity, or a relevant lung cell line) is cultured in a 96-well plate to a desired confluency.
-
Compound Exposure: The cells are treated with various concentrations of the test substance (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells (untreated cells and vehicle-only controls) are included.
-
MTT Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan formation.[11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated cells are compared to the control cells to determine the percentage of cell viability. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can then be calculated.
Potential Signaling Pathways
As this compound is a structural analog of albuterol, it is plausible that it could interact with the same signaling pathways. Albuterol is a selective beta-2 adrenergic receptor (β2AR) agonist.
Beta-2 Adrenergic Receptor Signaling Pathway:
Upon binding of an agonist like albuterol, the β2AR, a G-protein coupled receptor, activates a stimulatory G-protein (Gs).[12][13] This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation (bronchodilation).[12][15] Impurities such as this compound could potentially act as agonists, partial agonists, or antagonists at the β2AR, thereby modulating this pathway. However, without specific experimental data, this remains speculative.
Toxicological Assessment Workflow for Pharmaceutical Impurities
The following diagram illustrates a general workflow for the toxicological assessment of a pharmaceutical impurity like this compound.
Conclusion
Based on available GHS data, this compound is classified as harmful if swallowed and harmful to aquatic life. This profile appears to be broadly similar to some other known impurities of albuterol. However, a comprehensive comparative toxicity profile requires direct experimental data from standardized assays. The experimental protocols for acute oral toxicity and in vitro cytotoxicity outlined in this guide provide a framework for generating such data. Further research is necessary to fully characterize the toxicological properties of this compound and other related impurities to ensure the safety and quality of albuterol drug products.
References
- 1. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. 4-Benzyl Albuterol - Safety Data Sheet [chemicalbook.com]
- 4. Albuterol Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ClinPGx [clinpgx.org]
A Guide to Inter-Laboratory Comparison of N-Benzyl Albuterol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for the quantification of N-Benzyl albuterol, a known impurity of Albuterol (Salbutamol).[1] As no formal inter-laboratory comparison study for this compound has been publicly documented, this guide offers a comprehensive protocol, including hypothetical yet realistic performance data, to aid researchers in establishing robust and reproducible analytical methods across different laboratories. Such studies are critical for ensuring the quality and safety of pharmaceutical products by demonstrating method transferability and consistency.
Comparative Analysis of Quantification Methods
An inter-laboratory study is essential to assess the reproducibility of an analytical method when performed by different analysts in different laboratories with varying equipment.[2] This section presents a hypothetical comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The following table summarizes the expected performance characteristics for these methods, based on typical validation data for related substances in pharmaceutical analysis.[3][4][5]
| Performance Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Limit of Detection (LOD) | 0.01% | 0.001% | Reportable |
| Limit of Quantification (LOQ) | 0.03% | 0.003% | S/N ratio ≥ 10 |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Range | 0.03% - 0.5% | 0.003% - 0.1% | 80% - 120% of test concentration |
| Accuracy (Recovery) | 95% - 105% | 98% - 102% | 80% - 120% |
| Precision (Repeatability, %RSD) | < 5.0% | < 3.0% | ≤ 15% |
| Precision (Intermediate Precision, %RSD) | < 7.0% | < 5.0% | ≤ 15% |
| Precision (Reproducibility, %RSD) | < 10.0% | < 8.0% | ≤ 20% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. The following are proposed methodologies for the quantification of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of impurities in pharmaceutical products due to its robustness and accessibility.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the Albuterol drug substance or product in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Prepare a spiked sample by adding a known amount of this compound reference standard to the sample solution.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the quantification of trace-level impurities.[6]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Sample Preparation:
-
Perform a protein precipitation or solid-phase extraction of the sample if it is in a biological matrix.
-
For drug substances or products, dissolve in a suitable solvent and dilute to the appropriate concentration range.
-
Add an internal standard to all samples and standards.
-
-
Quantification: The concentration of this compound is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve.
Workflow for Inter-Laboratory Comparison
The following diagram illustrates the key stages of an inter-laboratory comparison study for this compound quantification.
Caption: Workflow of an inter-laboratory comparison study.
This guide provides a foundational framework for establishing a robust and reproducible analytical method for the quantification of this compound. By following a standardized protocol and conducting a thorough inter-laboratory comparison, researchers and drug development professionals can ensure the reliability of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 5. researchgate.net [researchgate.net]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
Confirming the Identity of N-Benzyl Albuterol: A High-Resolution Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of pharmaceutical compounds and their related substances is critical for ensuring drug safety and efficacy. N-Benzyl albuterol, a known impurity and derivative of the widely-used bronchodilator albuterol (salbutamol), requires precise analytical characterization.[] This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the positive identification of this compound, contrasting it with other common analytical techniques.
The Power of High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for the structural elucidation and confirmation of small molecules.[2][3] Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement of the parent ion and its fragments, often to within 5 parts-per-million (ppm).[4] This accuracy allows for the determination of the elemental composition of a molecule, significantly increasing the confidence in its identification.[5]
For this compound (Molecular Formula: C₂₀H₂₇NO₃), the expected monoisotopic mass is 329.1991 Da.[6][7] HRMS can confirm this exact mass, providing a primary line of evidence for its identity.
Table 1: HRMS Data for this compound Identification
| Parameter | Theoretical Value | Typical HRMS Result |
| Molecular Formula | C₂₀H₂₇NO₃ | C₂₀H₂₇NO₃ |
| Monoisotopic Mass | 329.1991 Da | 329.1995 Da |
| Mass Accuracy | N/A | < 5 ppm |
| Key Fragment Ion 1 | m/z 238.1438 | m/z 238.1441 |
| Key Fragment Ion 2 | m/z 91.0546 | m/z 91.0548 |
Note: Fragment ions are predicted based on common fragmentation pathways for amines and benzyl compounds and require experimental verification.
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This protocol outlines a typical Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the analysis of this compound.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 95:5 (v/v) water:acetonitrile with 0.1% formic acid.
b. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan MS and Data-Dependent MS/MS (dd-MS²).
-
Full Scan Range: m/z 100-500.
-
Resolution: 70,000 FWHM.
-
MS/MS Activation: Higher-energy Collisional Dissociation (HCD).[8]
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV).
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow for identifying this compound and its proposed mass spectrometry fragmentation pattern.
Comparison with Alternative Analytical Techniques
While HRMS is highly specific, other techniques can provide complementary information or may be chosen based on available instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment. However, NMR is significantly less sensitive than mass spectrometry.
-
Protocol: A standard ¹H NMR experiment would involve dissolving ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆) and acquiring data on a 400 MHz or higher spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for separating and identifying compounds.[9] For a polar molecule like this compound, derivatization (e.g., trimethylsilylation) is typically required to increase volatility.[10] GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries.[11]
-
Protocol: The sample would be dried and reacted with a silylating agent (e.g., BSTFA) before injection into the GC-MS. The mass spectrometer is typically a nominal mass quadrupole instrument.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely used technique for the quantification of known impurities.[12][13] While it can separate this compound from albuterol and other related substances, its ability to confirm identity is limited as it relies solely on retention time matching with a known standard.[14]
-
Protocol: Similar LC conditions as described for LC-HRMS would be used, with detection performed by a UV-Vis or Photodiode Array (PDA) detector at a wavelength such as 225 nm.[13]
Table 2: Comparison of Analytical Techniques
| Technique | Specificity (Confidence) | Sensitivity | Sample Requirement | Throughput | Primary Use Case |
| LC-HRMS | Very High | High (pg-ng) | Low (µg) | Medium | Identity Confirmation & Quantification |
| NMR | Definitive | Low (mg) | High (mg) | Low | Structure Elucidation |
| GC-MS | High | High (pg-ng) | Low (µg) | High | Identification of Volatile/Derivatized Analytes |
| HPLC-UV | Low | Medium (ng-µg) | Low (µg) | High | Routine Quantification & Purity Analysis |
Conclusion
High-resolution mass spectrometry stands out as a premier technique for the confident identification of this compound. Its ability to provide exact mass measurements for both the parent molecule and its fragments offers a level of specificity surpassed only by NMR, but with far greater sensitivity.[15][16] While techniques like GC-MS and HPLC-UV have their place in quantitative analysis and screening, LC-HRMS provides the high-quality, unambiguous data essential for critical applications in drug development and quality control.[4] The combination of chromatographic separation with high-resolution mass analysis makes it an indispensable tool for modern analytical laboratories.
References
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 10. Quantitative analysis of albuterol in human plasma by combined gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Evaluating the Genotoxicity of N-Benzyl Albuterol Impurity: A Comparative Guide to Standard Testing Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential genotoxicity of N-Benzyl albuterol, an impurity of Salbutamol.[][2][3] Given the critical importance of ensuring the safety of pharmaceutical products, understanding the potential for impurities to damage genetic material is a mandatory step in drug development and manufacturing.[4][5][6] This document outlines the standard battery of tests for genotoxicity as recommended by international regulatory bodies, presenting detailed experimental protocols and a comparative overview of their principles and data outputs.[7][8][9]
Introduction to this compound and Genotoxicity Assessment
This compound is recognized as an impurity associated with the synthesis of Salbutamol, a widely used bronchodilator.[][2][3] As with any pharmaceutical impurity, its potential to be genotoxic—that is, to damage DNA or chromosomes, leading to mutations and potentially cancer—must be thoroughly investigated.[6][10] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate a stringent evaluation of impurities for genotoxicity.[5][7] The ICH M7 guideline, in particular, provides a framework for assessing and controlling mutagenic impurities to limit potential carcinogenic risk.[7]
This guide will compare the primary assays used in a standard genotoxicity testing battery:
-
Bacterial Reverse Mutation Assay (Ames Test): Evaluates gene mutation.
-
In Vitro Micronucleus Assay: Assesses chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.
-
In Vivo Micronucleus Assay: Confirms chromosomal damage in a whole-animal model.
-
In Vitro Chromosomal Aberration Assay: Directly visualizes structural changes to chromosomes in mammalian cells.
Comparative Analysis of Genotoxicity Assays
The selection of a battery of tests is designed to provide a comprehensive assessment of different genotoxic endpoints. The following table summarizes hypothetical data for this compound impurity across these assays for illustrative comparison.
Table 1: Hypothetical Genotoxicity Data for this compound Impurity
| Assay | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result | Conclusion |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | 0.1 - 5000 µ g/plate | With and Without | Negative | No evidence of induced gene mutations. |
| In Vitro Micronucleus | Human peripheral blood lymphocytes (HPBL) | 1 - 100 µg/mL | With and Without | Negative | No significant increase in micronuclei formation. |
| In Vivo Micronucleus | Mouse bone marrow | 10, 50, 100 mg/kg | N/A | Negative | No evidence of chromosomal damage in vivo. |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | 1 - 100 µg/mL | With and Without | Negative | No significant increase in chromosomal aberrations. |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[10][11]
Principle: The bacterial strains used are auxotrophic mutants that require a specific amino acid (histidine for S. typhimurium or tryptophan for E. coli) for growth because of a mutation in a gene involved in its synthesis.[10][11] The assay measures the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.[11]
Methodology:
-
Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA, to detect various types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[12]
-
Procedure (Plate Incorporation Method):
-
The test substance at various concentrations, the bacterial culture, and (if required) the S9 mix are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (vehicle) control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[12]
In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[13][14]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14][15] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) activity.[15]
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes (HPBL) or cell lines like CHO, V79, or TK6 are commonly used.[14][16]
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 1.5-2 cell cycles) without S9.[14]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of cells that have divided in the presence of the test substance.[17]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13] Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI).
In Vivo Micronucleus Assay
This assay evaluates genotoxicity in a whole-animal model, typically rodents, and is a key component of the standard test battery.[18][19][20]
Principle: The assay detects damage to chromosomes or the mitotic apparatus in the erythroblasts of bone marrow.[19][21] As these cells mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled. Any micronuclei formed remain in the cytoplasm.[19] An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals indicates genotoxicity.[19][20]
Methodology:
-
Animal Model: Mice or rats are commonly used.[20]
-
Dose Administration: The test substance is administered, typically via the clinical route of administration, at three dose levels plus a negative and a positive control.[20] Dosing is usually done once or twice.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.[19] Peripheral blood can also be used, particularly in mice.[18][22]
-
Slide Preparation and Staining: Bone marrow cells are flushed from the femur, smeared on slides, fixed, and stained (e.g., with Giemsa).
-
Analysis: The frequency of MN-PCEs is determined by scoring at least 4000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
In Vitro Chromosomal Aberration Assay
This test identifies agents that cause structural changes to chromosomes in cultured mammalian cells.[16][23][24]
Principle: The assay evaluates the ability of a test substance to induce aberrations such as chromosome or chromatid breaks, deletions, and exchanges that can be visualized by microscopy in metaphase cells.[24][25]
Methodology:
-
Cell Cultures: Similar to the in vitro micronucleus test, CHO cells or HPBL are frequently used.[16]
-
Exposure: Cell cultures are treated with the test substance at various concentrations, both with and without metabolic activation.[16]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.[24]
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for different types of chromosomal aberrations.[25]
Visualizing the Genotoxicity Evaluation Workflow
The following diagrams illustrate the logical flow of genotoxicity testing for a pharmaceutical impurity and a generalized workflow for the Ames test.
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. galaxypub.co [galaxypub.co]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. researchgate.net [researchgate.net]
- 7. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. criver.com [criver.com]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x-cellr8.com [x-cellr8.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. academic.oup.com [academic.oup.com]
- 18. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. inotiv.com [inotiv.com]
- 21. bemsreports.org [bemsreports.org]
- 22. criver.com [criver.com]
- 23. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 24. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 25. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the metabolic stability of N-Benzyl albuterol to salbutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of N-Benzyl albuterol and the well-established short-acting beta-2 adrenergic agonist, salbutamol (also known as albuterol). The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy and safety. While extensive data is available for salbutamol, information on this compound, a known impurity and potential metabolite of salbutamol, is limited. This guide summarizes the existing knowledge and provides a framework for a direct comparative assessment.
Executive Summary
Salbutamol is characterized by a relatively short half-life, with its primary route of metabolism being sulfation to an inactive conjugate.[1] In contrast, there is a notable absence of published quantitative data on the metabolic stability of this compound. Based on the metabolism of structurally related N-benzylated compounds, it is hypothesized that this compound may undergo N-debenzylation to form salbutamol, among other potential metabolic pathways. This guide presents the known metabolic profile of salbutamol and discusses the putative metabolic pathways for this compound, highlighting the need for direct comparative studies.
Quantitative Data Comparison
Due to the lack of available experimental data for this compound, a direct quantitative comparison of metabolic stability parameters is not possible at this time. The following table summarizes the known data for salbutamol.
| Compound | Half-Life (t½) | Intrinsic Clearance (CLint) | Primary Metabolic Pathway | Key Metabolites |
| Salbutamol | 3-6 hours[2] | Not explicitly stated in reviewed literature | Sulfation[1] | Salbutamol-4'-O-sulfate (inactive)[1] |
| This compound | Data not available | Data not available | Hypothesized: N-debenzylation, oxidation | Data not available |
Signaling Pathway of Beta-2 Adrenergic Agonists
Both salbutamol and this compound are expected to exert their primary pharmacological effect through the beta-2 adrenergic receptor signaling pathway, leading to bronchodilation. The metabolic stability of these compounds is crucial as it dictates the duration of this signaling cascade.
References
The Critical Role of Certified Reference Materials: A Comparative Guide to N-Benzyl Albuterol
For researchers, scientists, and drug development professionals, the quality and reliability of reference materials are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison between a well-characterized N-Benzyl Albuterol Certified Reference Material (CRM) and a standard research-grade chemical, highlighting the rigorous validation process that underpins a CRM.
This compound, also known as Salbutamol EP Impurity E, is a critical compound in the pharmaceutical industry, primarily used in the quality control of albuterol (salbutamol) drug products.[1][2][3] Its accurate quantification is essential for ensuring the safety and efficacy of this widely used bronchodilator. This guide will delve into the experimental data and validation processes that distinguish a CRM from other chemical grades, providing a clear rationale for its use in regulated environments.
Comparison of Analytical Data
The primary distinction between a Certified Reference Material and a research-grade chemical lies in the extent and rigor of its characterization. A CRM is accompanied by a comprehensive Certificate of Analysis (CoA) that provides validated quantitative data on its identity, purity, and other critical attributes.[4] The following tables illustrate the expected differences in data presentation.
Table 1: Purity Assessment
| Parameter | This compound CRM | Research-Grade this compound |
| Purity by HPLC (Area %) | 99.8% | >95% (Typical) |
| Individual Impurity Threshold | < 0.05% | Not specified |
| Total Impurities | < 0.2% | Not specified |
| Method Validation | Fully validated according to ICH Q2(R1) guidelines[5] | Method may not be fully validated |
Table 2: Identity Confirmation
| Technique | This compound CRM | Research-Grade this compound |
| Mass Spectrometry (m/z) | [M+H]⁺ = 330.2064 (Observed), 330.2069 (Calculated) | [M+H]⁺ = 330.2 (Observed) |
| ¹H NMR Spectroscopy | Conforms to structure, with assigned chemical shifts and coupling constants | Conforms to structure (data may be limited) |
| ¹³C NMR Spectroscopy | Conforms to structure, with assigned chemical shifts | Data not typically provided |
| Infrared (IR) Spectroscopy | Conforms to reference spectrum | Data not typically provided |
Table 3: Characterization of Physicochemical Properties
| Parameter | This compound CRM | Research-Grade this compound |
| Water Content (Karl Fischer) | 0.15% | Not determined |
| Residual Solvents (GC-HS) | <0.05% (e.g., Acetone, Ethyl Acetate) | Not determined |
| Thermogravimetric Analysis (TGA) | No significant weight loss below decomposition temperature | Data not provided |
| Assay (by a primary method, e.g., qNMR) | 99.7% ± 0.2% (with uncertainty statement) | Not applicable |
Experimental Protocols
The reliability of the data presented for a CRM is underpinned by meticulously documented and validated experimental protocols.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for the accurate determination of purity and impurities.[6][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness in accordance with ICH Q2(R1) guidelines.[5][8]
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The sample is introduced via an electrospray ionization (ESI) source.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Structural elucidation is performed by analyzing chemical shifts, coupling constants, and through-bond correlations.
The Importance of a Certified Reference Material
Visualizing the Workflow and Mechanism
To further illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the validation of a Certified Reference Material.
Caption: Simplified signaling pathway of β2-adrenergic receptor activation.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 9. database.ich.org [database.ich.org]
- 10. pharmtech.com [pharmtech.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for N-Benzyl Albuterol
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. N-Benzyl albuterol, a derivative of salbutamol, requires careful management to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, adhering to standard laboratory safety and chemical handling protocols.
Hazard Profile and Waste Classification
This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Due to its environmental hazard, it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
Key Hazard Information:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |
Data sourced from PubChem.[1]
Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste management.[2][3][4][5]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation and Collection:
-
Designate a specific, properly labeled, and leak-proof container for this compound waste. The container must be chemically compatible with the compound.
-
Collect all solid waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in this designated container.
-
For solutions containing this compound, use a separate, sealed, and clearly labeled liquid waste container.
3. Labeling of Waste Containers:
-
Each waste container must be clearly labeled with the words "Hazardous Waste."[4][5]
-
The label must also include:
-
The full chemical name: "this compound"
-
The building and room number where the waste was generated.
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[4]
-
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
Keep waste containers tightly closed except when adding waste.[3]
-
Do not accumulate more than 55 gallons of chemical waste in the SAA.[3][6]
5. Disposal through a Licensed Vendor:
-
Arrange for the disposal of the collected waste through your institution's contracted hazardous waste or pharmaceutical waste vendor.[7]
-
These vendors will transport the waste to a permitted facility for proper treatment, which typically involves incineration at high temperatures.[7][8]
6. Disposal of Empty Containers:
-
A container that has held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After rinsing, deface or remove all chemical labels from the container before disposal.[6]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as they may have additional requirements for hazardous waste disposal.[3][7]
References
- 1. This compound | C20H27NO3 | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
